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  • Product: N-Hexyl-N'-phenylurea
  • CAS: 1142-07-0

Core Science & Biosynthesis

Foundational

N-Hexyl-N'-phenylurea (CAS 1142-07-0): A Technical Guide on Synthesis, Supramolecular Assembly, and Biological Applications

Executive Summary N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a versatile N,N'-disubstituted urea derivative with profound utility across medicinal chemistry, supramolecular physics, and membrane biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a versatile N,N'-disubstituted urea derivative with profound utility across medicinal chemistry, supramolecular physics, and membrane biology. Characterized by its robust hydrogen-bonding capabilities and highly tunable lipophilicity, this compound serves as a foundational pharmacophore for [1], a baseline model for transmembrane anion transport, and a crystalline matrix for [2].

This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, self-validating synthesis, and advanced experimental applications of N-hexyl-N'-phenylurea.

Physicochemical Profiling & Data Presentation

The structural dichotomy of N-hexyl-N'-phenylurea—combining a flexible aliphatic hexyl chain with a rigid, aromatic phenyl ring—confers unique solubility and binding characteristics. The central urea motif acts as both a dual hydrogen-bond donor and a single hydrogen-bond acceptor.

Table 1: Quantitative Physicochemical Data

Property Value Source / Validation
IUPAC Name 1-hexyl-3-phenylurea [3]
CAS Registry Number 1142-07-0 [3]
Molecular Formula C₁₃H₂₀N₂O [3]
Molecular Weight 220.31 g/mol Computed by PubChem 2.2[3]
Melting Point 72–73 °C [4]
XLogP3 (Lipophilicity) 3.6 Computed by XLogP3 3.0[3]
Topological Polar Surface Area 41.1 Ų Key metric for membrane permeability[3]

| H-Bond Donors / Acceptors | 2 / 1 | Central urea moiety (-NH-CO-NH-)[3] |

Synthesis Methodology: A Self-Validating Protocol

The most efficient route to synthesize N-hexyl-N'-phenylurea is the nucleophilic addition of hexylamine to phenyl isocyanate. As a Senior Application Scientist, I emphasize that the success of this reaction relies entirely on controlling moisture and addition rates.

Step-by-Step Experimental Workflow
  • Preparation: Purge a dry 50 mL round-bottom flask with inert nitrogen gas. Dissolve phenyl isocyanate (1.0 mL, 9.20 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Addition: Dissolve hexylamine (1.2 mL, 9.08 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the isocyanate solution over 30 minutes at 0 °C (ice bath), maintaining vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 18 hours under continuous nitrogen flow.

  • Quenching & Workup: Quench the reaction by adding 7.5 mL of deionized water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 2M HCl (2 × 7.5 mL), followed by 1M NaOH (2 × 15 mL), and finally with saturated brine.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator to yield the product as a white solid.

Causality & Mechanistic Rationale
  • Anhydrous Conditions: The use of dry DCM and a nitrogen atmosphere is critical. Trace water will react with phenyl isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into aniline. This aniline will then react with another equivalent of phenyl isocyanate, yielding the highly insoluble, undesired byproduct 1,3-diphenylurea.

  • Dropwise Addition at 0 °C: The nucleophilic attack of the primary amine on the isocyanate carbon is highly exothermic. Dropwise addition prevents thermal runaway and minimizes localized excesses of the amine, ensuring a clean 1:1 stoichiometric conversion.

  • Targeted Washing (Self-Validation): The 2M HCl wash specifically protonates any unreacted hexylamine, forcing it into the aqueous phase. The subsequent 1M NaOH wash removes any acidic impurities. The disappearance of the strong isocyanate (-N=C=O) stretching band at ~2270 cm⁻¹ via FT-IR spectroscopy serves as a definitive, self-validating checkpoint for reaction completion.

Biological Applications: Soluble Epoxide Hydrolase (sEH) Inhibition

N-alkyl-N'-aryl ureas are classic, potent inhibitors of the mammalian [5], an enzyme critical in the arachidonic acid cascade. sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

Pharmacophore Logic: N-hexyl-N'-phenylurea acts as a transition-state mimic for epoxide ring-opening. The two -NH protons of the urea core act as hydrogen-bond donors to the carbonyl oxygen of the catalytic Asp335 residue in the sEH active site. Simultaneously, the urea carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466. The hexyl and phenyl groups anchor the molecule within the hydrophobic channels flanking the catalytic center.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 AA->CYP Oxidation EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor N-Hexyl-N'-phenylurea (Urea Pharmacophore) Inhibitor->sEH Competitive Inhibition (H-Bonding)

Diagram 1: sEH Inhibition Pathway demonstrating the interruption of EET hydrolysis by the urea pharmacophore.

Transmembrane Anion Transport

Beyond enzyme inhibition, N-hexyl-N'-phenylurea is utilized as a baseline control compound in the development of [6]. The urea motif can bind chloride ions (Cl⁻) via hydrogen bonding, facilitating their movement across lipid bilayers.

Vesicle-Based Ion-Selective Electrode (ISE) Assay

To validate the transport efficacy of urea derivatives, researchers utilize a standardized liposome efflux assay.

Protocol & Causality:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are synthesized to encapsulate 489 mM NaCl buffered to pH 7.2 with 5 mM sodium phosphate. Causality: The phosphate buffer ensures the internal pH remains constant, preventing the deprotonation of the urea transporter.

  • External Exchange: The extravesicular solution is exchanged to 489 mM NaNO₃ via size-exclusion chromatography (Sephadex G-50). Causality: This establishes a steep chloride concentration gradient. Nitrate is highly lipophilic and readily exchanges with chloride when a transporter is introduced.

  • Compound Addition: N-hexyl-N'-phenylurea is added as a DMSO solution at t=0 . Cl⁻ efflux is continuously monitored using a chloride-selective electrode.

  • Calibration (Self-Validation): At t=5 minutes, Triton X-100 detergent is added to lyse the vesicles. Causality: This releases all remaining encapsulated chloride, providing a 100% efflux baseline to normalize the kinetic data.

Vesicle_Workflow Step1 1. Vesicle Prep Encapsulate NaCl Step2 2. Buffer Exchange Suspend in NaNO3 Step1->Step2 Step3 3. Inhibitor Addition Add Urea (t=0s) Step2->Step3 Step4 4. ISE Measurement Monitor Cl- efflux Step3->Step4 Step5 5. Detergent Lysis 100% Release (t=5m) Step4->Step5

Diagram 2: Sequential workflow for the vesicle-based transmembrane chloride efflux assay.

Supramolecular Assembly & Terahertz (THz) Tagging

In materials science, N-hexyl-N'-phenylurea is leveraged for its highly ordered solid-state packing. The intermolecular hydrogen bonding between adjacent urea molecules creates robust 1D or 2D supramolecular tapes.

Because these hydrogen-bonded networks vibrate at specific low frequencies (phonon modes), the compound exhibits unique, customizable spectroscopic signatures in the Terahertz (0.1–10 THz) region. According to [2], this property allows N-hexyl-N'-phenylurea to be embedded into polymers or pharmaceuticals as an invisible, highly specific "THz tag" for advanced anti-counterfeiting and brand protection applications.

References

  • PubChem Compound Summary for CID 2057897, 1-hexyl-3-phenylurea. National Center for Biotechnology Information. Available at:[Link]

  • Organic molecules for terahertz tagging applications (US10464929B2). Google Patents.
  • Towards “drug-like” indole-based transmembrane anion transporters. Chemical Science, The Royal Society of Chemistry. Available at:[Link]

  • Soluble epoxide hydrolase inhibitor promotes immunomodulation to inhibit bone resorption. PubMed (NIH). Available at:[Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase. BRENDA Enzyme Database. Available at:[Link]

Sources

Exploratory

N-Hexyl-N'-phenylurea: Molecular Architecture, Synthesis, and Advanced Supramolecular Applications

Executive Summary N-Hexyl-N'-phenylurea (IUPAC: 1-hexyl-3-phenylurea) is a versatile organic compound that bridges the gap between fundamental synthetic chemistry and advanced supramolecular applications. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-Hexyl-N'-phenylurea (IUPAC: 1-hexyl-3-phenylurea) is a versatile organic compound that bridges the gap between fundamental synthetic chemistry and advanced supramolecular applications. Characterized by a highly directional urea core flanked by an aliphatic tail and an aromatic head, this molecule serves as a critical building block in the development of terahertz (THz) tagging technologies and transmembrane anion transporters. This technical guide provides an in-depth analysis of its physicochemical properties, details self-validating experimental workflows for its synthesis, and explores the causality behind its functional applications.

Molecular Architecture & Physicochemical Profiling

To understand the utility of 1-hexyl-3-phenylurea, one must dissect its structural components. The molecule (C₁₃H₂₀N₂O) is defined by three distinct domains:

  • The Urea Core (-NH-CO-NH-): Acts as a bidentate hydrogen-bond donor. This is the functional "engine" of the molecule, enabling it to coordinate with anions or form extensive intermolecular networks.

  • The Hexyl Chain (-C₆H₁₃): Imparts significant lipophilicity. This hydrophobic tail is essential for partitioning into lipid bilayers during transport assays.

  • The Phenyl Ring (-C₆H₅): Provides structural rigidity and enables π−π stacking interactions, which are crucial for crystal packing and solid-state spectroscopic signatures.

As application scientists, we rely on quantitative descriptors to predict molecular behavior in biological or material matrices. Table 1 summarizes the computed properties from [1] and their functional consequences.

Table 1: Physicochemical Properties of 1-Hexyl-3-phenylurea

DescriptorValueFunctional Consequence
Molecular Weight 220.31 g/mol Falls well within Lipinski's Rule of 5; ensures rapid molecular diffusion.
XLogP3 3.6High lipophilicity; drives spontaneous insertion into hydrophobic lipid bilayers.
H-Bond Donors 2Essential for bidentate anion coordination (e.g., Cl⁻) and THz resonance networks.
H-Bond Acceptors 1Facilitates complex intermolecular networks and solid-state packing.
Topological Polar Surface Area 41.1 ŲOptimal for passive membrane permeability (well below the 90 Ų threshold).
Synthesis Workflow & Mechanistic Causality

The synthesis of 1-hexyl-3-phenylurea relies on the nucleophilic addition of a primary amine to an isocyanate. While the reaction is straightforward, achieving high purity requires strict environmental control.

2.1 Experimental Protocol: Nucleophilic Addition

Objective: To synthesize high-purity 1-hexyl-3-phenylurea via a self-validating, moisture-free workflow ([2]).

  • Preparation & Purging: Flame-dry a round-bottom flask and purge continuously with nitrogen gas. Add 15 mL of anhydrous dichloromethane (DCM) and 1.0 mL (9.20 mmol) of phenyl isocyanate.

    • Causality: Phenyl isocyanate is highly sensitive to moisture. Water acts as a competing nucleophile, reacting with the isocyanate to form an unstable carbamic acid that decarboxylates into aniline. This aniline would subsequently react with another isocyanate molecule to form highly insoluble 1,3-diphenylurea, drastically complicating purification.

  • Controlled Addition: In a separate addition funnel, dissolve 1.2 mL (9.08 mmol) of hexylamine in 15 mL of anhydrous DCM. Add this dropwise to the isocyanate solution over 30 minutes at room temperature.

    • Causality: Dropwise addition prevents localized exothermic spikes and suppresses the formation of higher-order oligomers, ensuring a strict 1:1 stoichiometric reaction. DCM is chosen because it is aprotic and does not interfere with the electrophilic isocyanate carbon.

  • Reaction Maturation: Stir the mixture under nitrogen for 18 hours.

  • Quenching & Extraction: Add 7.5 mL of deionized water to quench any trace unreacted isocyanate. Wash the organic layer sequentially with 2M HCl (2 x 7.5 mL) to protonate and remove unreacted hexylamine, followed by 1M NaOH (2 x 15 mL) to neutralize acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.

  • Self-Validation Check: Perform IR spectroscopy on the dried product. The complete absence of an isocyanate peak at ~2270 cm⁻¹ and the appearance of a strong urea N-H stretch at ~3350 cm⁻¹ and C=O stretch at ~1630 cm⁻¹ validates the successful conversion.

Synthesis A Hexylamine (Nucleophile) D Nucleophilic Addition (Intermediate) A->D attacks C=O B Phenyl Isocyanate (Electrophile) B->D accepts amine C Anhydrous DCM (N2 Atmosphere) C->D prevents H2O side-reactions E 1-Hexyl-3-phenylurea (Product) D->E proton transfer

Caption: Nucleophilic addition mechanism and environmental controls for 1-hexyl-3-phenylurea synthesis.

Advanced Applications & Functional Assays

Beyond its role as a synthetic intermediate, 1-hexyl-3-phenylurea is actively utilized in advanced physical and biological chemistry.

3.1 Terahertz (THz) Tagging and Spectroscopy

Organic molecules containing urea groups exhibit distinct vibrational resonances in the 0.1–10 THz range. These low-frequency modes do not arise from individual bond vibrations, but rather from the collective phonon modes of the intermolecular hydrogen-bonded network in the solid state.

According to[3], 1-hexyl-3-phenylurea serves as a highly specific terahertz tag. By tuning the molecular mass (via the hexyl chain) and the hydrogen bond strength (via the urea core), researchers can engineer specific THz signatures. This allows the compound to be embedded into materials as a covert, non-destructive authentication tag to combat counterfeiting.

3.2 Transmembrane Anion Transport

In supramolecular chemistry, 1-hexyl-3-phenylurea is utilized as a model compound to study transmembrane anion transport, a critical mechanism for developing treatments for channelopathies like cystic fibrosis. The urea motif donates two hydrogen bonds to coordinate spherical anions (like Cl⁻), while the lipophilic hexyl chain (XLogP3 = 3.6) allows the complex to dissolve into and traverse the hydrophobic core of a lipid bilayer ([2]).

Experimental Protocol: POPC Vesicle Chloride Efflux Assay Objective: To quantify the chloride transport efficacy of the urea derivative across a synthetic lipid bilayer.

Table 2: Vesicle Assay Parameters

ParameterCompositionMechanistic Purpose
Lipid Matrix POPC (22.32 mg/mL)Mimics mammalian cell membrane fluidity and thickness.
Internal Solution 489 mM NaCl, pH 7.2Provides the internal chloride reservoir.
External Solution 489 mM NaNO₃, pH 7.2Nitrate acts as a highly lipophilic counter-anion to balance charge.
  • Vesicle Assembly: Evaporate a chloroform solution of POPC to form a thin lipid film. Rehydrate with the Internal Solution via vortexing.

  • Extrusion: Subject the suspension to 9 freeze-thaw cycles and 29 extrusions through a 200 nm polycarbonate membrane.

    • Causality: Freeze-thaw cycles eliminate multilamellar structures, ensuring a uniform, unilamellar bilayer. This is critical because multilamellar vesicles create artificial diffusion barriers that skew kinetic data.

  • Gradient Establishment: Dialyze the vesicles against the External Solution to remove unencapsulated chloride, establishing a sharp transmembrane gradient.

  • Efflux Measurement: Insert a chloride-selective electrode into the suspension. Add 1-hexyl-3-phenylurea (dissolved in DMSO) at t=0 .

  • Self-Validation Check (Lysis): At t=5 minutes, add Triton X-100 detergent.

    • Causality: The detergent completely solubilizes the lipid vesicles, releasing all remaining internal chloride. This establishes a definitive 100% efflux baseline, allowing the electrode's millivolt readings to be accurately normalized into percentage efflux, ruling out electrode drift as a false positive.

Applications Core 1-Hexyl-3-phenylurea Core Hbond Urea Motif (H-Bond Donor/Acceptor) Core->Hbond Lipid Hexyl Chain (Lipophilicity) Core->Lipid Ring Phenyl Group (Rigidity/Pi-Stacking) Core->Ring THz Terahertz (THz) Tagging (<10 THz Resonances) Hbond->THz Intermolecular Networks Transport Transmembrane Anion Transport (Cl- Efflux Models) Hbond->Transport Bidentate Anion Binding Lipid->Transport Membrane Insertion Ring->THz Crystal Packing

Caption: Structure-function relationship of 1-hexyl-3-phenylurea in supramolecular applications.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2057897, N-Hexyl-N'-phenylurea." PubChem, [Link]

  • Busschaert, N., et al. "Towards 'drug-like' indole-based transmembrane anion transporters." Chemical Communications, Royal Society of Chemistry, 2014. [Link]

  • "Organic molecules for terahertz tagging applications.

Sources

Foundational

discovery and history of N-Hexyl-N'-phenylurea

Title: The Molecular Evolution and Synthesis of N-Hexyl-N'-phenylurea: From Plant Physiology to Medicinal Chemistry Executive Summary As a Senior Application Scientist, I approach molecular structures not as static entit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Molecular Evolution and Synthesis of N-Hexyl-N'-phenylurea: From Plant Physiology to Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I approach molecular structures not as static entities, but as highly optimized biochemical keys designed to unlock specific cellular responses. N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea, CAS 1142-07-0) is a prime example of such a molecule[1]. Originally emerging from the rich history of synthetic plant growth regulators, this asymmetric urea derivative has evolved into a versatile pharmacophore. This in-depth technical guide deconstructs the historical discovery, structural rationale, and field-proven laboratory workflows associated with this compound, providing a comprehensive resource for drug development professionals and researchers.

Historical Context & Discovery: The Shift to Asymmetry

The story of phenylurea derivatives is deeply rooted in the mid-20th-century quest to understand cell division in plants. In 1955, researchers Shantz and Steward made a breakthrough by isolating N,N'-diphenylurea (DPU) from the milky endosperm of coconuts[2]. DPU became the foundational framework matrix for an entirely new class of non-purine cytokinins[3].

However, DPU possessed symmetrical rigidity and poor aqueous solubility, limiting its biological efficacy. In the 1960s, pioneers such as Bruce and Zwar systematically synthesized hundreds of urea derivatives to map the structure-activity relationship (SAR) of these compounds[4]. They hypothesized that breaking the symmetry of DPU could optimize receptor binding. By replacing one phenyl ring with an aliphatic alkyl chain—specifically a six-carbon hexyl group—they created N-Hexyl-N'-phenylurea . This asymmetric modification dramatically altered the molecule's lipophilicity, allowing it to penetrate biological membranes more efficiently while retaining the critical hydrogen-bonding capacity of the urea core.

Physicochemical Profiling & Structural Logic

Every atom in N-Hexyl-N'-phenylurea serves a distinct pharmacokinetic purpose. The table below summarizes the quantitative data and the causal logic behind its physicochemical properties[1].

PropertyValueScientific Rationale (Causality)
IUPAC Name 1-hexyl-3-phenylureaAsymmetric substitution optimizes the balance between aromatic pi-stacking and aliphatic flexibility.
CAS Number 1142-07-0Unique registry identifier for precise chemical sourcing.
Molecular Weight 220.31 g/mol Well below the 500 Da Lipinski threshold, ensuring excellent membrane permeability.
XLogP3 3.6High lipophilicity aids in penetrating plant cuticles and mammalian lipid bilayers.
H-Bond Donors 2The two -NH groups are essential for anchoring the molecule to receptor active sites.
H-Bond Acceptors 1The carbonyl oxygen acts as a critical binding anchor via hydrogen bonding.

Mechanisms of Action: Dual-Kingdom Efficacy

The brilliance of the 1-hexyl-3-phenylurea scaffold lies in its cross-kingdom utility.

In Plant Systems (Cytokinin Signaling): Phenylurea cytokinins operate by binding to the CHASE domain of histidine kinase receptors (e.g., AHK4/CRE1). The urea core mimics the hydrogen-bonding network of natural adenine-type cytokinins, while the lipophilic phenyl and hexyl groups stabilize the conformation via hydrophobic interactions. This binding triggers a phosphorelay cascade resulting in cell division.

Cytokinin_Signaling Molecule N-Hexyl-N'-phenylurea (Ligand) Receptor AHK4 / CRE1 Receptor (Histidine Kinase) Molecule->Receptor Binds CHASE domain AHP AHP Proteins (Phosphotransfer) Receptor->AHP Autophosphorylation Nucleus Nucleus Translocation AHP->Nucleus Cytoplasmic-Nuclear Shuttle ARR Type-B ARR (Transcription Factors) Nucleus->ARR Phosphorylation Response Cytokinin Response (Cell Division) ARR->Response Gene Activation

Fig 1: Phenylurea cytokinin signal transduction via the AHK4 phosphorelay pathway.

In Mammalian Systems (Medicinal Chemistry): Beyond agriculture, the 1-hexyl-3-phenylurea scaffold is recognized as a potent transition-state mimic. The Hammock laboratory and others have extensively utilized this urea pharmacophore to design soluble epoxide hydrolase (sEH) inhibitors, targeting inflammatory pathways[5]. Furthermore, specific urea-cytokinins have demonstrated the ability to induce morphological differentiation in human myeloid leukemia cells, highlighting the scaffold's potential in oncology[6].

Experimental Protocols & Methodologies

To ensure trustworthiness, experimental protocols must be self-validating. The following workflows detail the synthesis and biological validation of N-Hexyl-N'-phenylurea, explaining the why behind each step.

Protocol A: Chemoselective Synthesis of N-Hexyl-N'-phenylurea

This protocol utilizes a classic nucleophilic addition between an amine and an isocyanate[5].

Synthesis_Workflow R1 Phenyl Isocyanate Solvent DCM Solvent (0°C to RT) R1->Solvent R2 n-Hexylamine R2->Solvent Product N-Hexyl-N'-phenylurea (Crude) Solvent->Product Nucleophilic Addition Purif Recrystallization (EtOH/H2O) Product->Purif Thermal Purification

Fig 2: Step-by-step synthetic workflow for asymmetric N-Hexyl-N'-phenylurea.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of n-hexylamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0°C using an ice bath. Causality: The reaction between an isocyanate and a primary amine is highly exothermic. Cooling prevents the formation of biuret side-products and ensures strict chemoselectivity.

  • Addition: Dropwise, add 1.05 equivalents of phenyl isocyanate over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The product will begin to precipitate as a white solid as the reaction progresses.

  • Purification: Filter the crude precipitate and recrystallize using a hot ethanol/water mixture. Causality: Recrystallization leverages the differential solubility of the urea product versus unreacted starting materials, yielding >98% purity required for biological assays.

Protocol B: Tobacco Callus Bioassay for Cytokinin Activity

To validate the biological activity of the synthesized compound, a standardized callus assay is employed.

Step-by-Step Methodology:

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 2.0 mg/L of 2,4-D (an auxin). Do not add any endogenous cytokinins.

  • Treatment Application: Dissolve N-Hexyl-N'-phenylurea in a minimal volume of DMSO and spike into the MS media at varying concentrations (0.1 µM to 100 µM). Causality: A concentration gradient is required to establish an EC50 curve and identify the threshold of toxicity.

  • Inoculation: Transfer uniform explants of Nicotiana tabacum pith tissue onto the agar plates.

  • Incubation & Starvation: Incubate in the dark at 25°C for 28 days. Causality: Callus tissue is entirely dependent on exogenous cytokinins for proliferation. By withholding natural hormones, we create a zero-background environment where mass accumulation is directly proportional to the synthetic urea's activity.

  • Quantification: Harvest the callus tissue and measure the fresh weight (FW). Compare against a positive control (e.g., Kinetin) and a negative control (DMSO only).

References

  • PubChem Compound Summary for CID 2057897, N-Hexyl-N'-phenylurea National Center for Biotechnology Information (NIH) URL:[Link]

  • Cytokinin - History and Discovery Wikipedia, The Free Encyclopedia URL: [Link]

  • Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes ACS Omega - ACS Publications URL:[Link]

  • Full text of "Plant Physiology A Treatise Vol Vib" (Bruce and Zwar's Urea Derivatives Study) Internet Archive URL:[Link]

  • Method for synthesizing N,N'-disubstituted urea (Patent CN103664704B)
  • Differentiation-inducing effects of urea cytokinins on human myeloid leukemia cells National Institute of Informatics (NII) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of N-Hexyl-N'-phenylurea

Abstract This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Hexyl-N'-phenylurea (CAS No. 1142-07-0). Designed for researchers, chemists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Hexyl-N'-phenylurea (CAS No. 1142-07-0). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data on the compound's properties, including its molecular structure, computed physicochemical parameters, and expected spectral characteristics. In recognition of the limited publicly available experimental data for this specific molecule, this guide offers robust, field-proven protocols for its synthesis, purification, and analytical characterization by High-Performance Liquid Chromatography (HPLC). These methodologies are grounded in established chemical principles for phenylurea derivatives and are designed to serve as a practical starting point for laboratory investigation.

Introduction and Chemical Identity

N-Hexyl-N'-phenylurea, also known as 1-hexyl-3-phenylurea, is an organic compound belonging to the urea class. The structure features a urea core substituted with a hexyl group on one nitrogen atom and a phenyl group on the other. This amphiphilic architecture, combining a flexible, nonpolar alkyl chain with a rigid, aromatic phenyl ring, suggests potential applications in various fields, including medicinal chemistry, agriculture, and polymer science.[1][2]

Phenylurea derivatives are a well-established class of compounds with a broad range of biological activities. They are known to act as herbicides by inhibiting photosynthesis and have been extensively investigated as enzyme inhibitors in pharmaceutical research.[1][3] For instance, certain phenylureas are potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[4] The N-hexyl derivative, while less studied, is a valuable analogue for structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities.

This guide aims to consolidate the known information on N-Hexyl-N'-phenylurea and provide reliable, practical methodologies for its laboratory-scale synthesis and analysis.

Physicochemical Properties

While extensive experimental data for N-Hexyl-N'-phenylurea is not widely published, its fundamental properties can be defined by its chemical formula and computed parameters from reliable databases. These values are crucial for experimental design, from selecting appropriate solvent systems to predicting membrane permeability.

PropertyValueSource
CAS Number 1142-07-0[5]
Molecular Formula C₁₃H₂₀N₂O[5]
Molecular Weight 220.31 g/mol [5]
IUPAC Name 1-hexyl-3-phenylurea[5]
Appearance White to off-white solid (Expected)General observation for phenylureas[2][6]
Melting Point Data not available. For comparison, Phenylurea melts at 145-147 °C. The hexyl chain is expected to influence the crystal lattice packing and thus the melting point.[7]
Boiling Point Data not available. Phenylureas are often thermally labile and may decompose near their boiling point.[3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water and nonpolar alkanes.[6]
Computed LogP (XLogP3) 3.6[5]
Topological Polar Surface Area 41.1 Ų[5]

Synthesis and Purification Workflow

The most direct and reliable synthesis of N-Hexyl-N'-phenylurea involves the nucleophilic addition of a primary amine (hexylamine) to an isocyanate (phenyl isocyanate). This reaction is typically high-yielding, clean, and proceeds under mild conditions, making it ideal for laboratory-scale preparation.[6][8]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification Hexylamine Hexylamine Reaction Combine & Stir (0°C to Room Temp, 2-4h) Inert Atmosphere (N₂ or Ar) Hexylamine->Reaction PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Reaction THF Anhydrous THF (Solvent) THF->Reaction SolventRemoval Solvent Removal (Rotary Evaporation) Reaction->SolventRemoval Reaction Mixture Precipitation Precipitation/Trituration (e.g., with Hexanes) SolventRemoval->Precipitation Filtration Filtration & Washing Precipitation->Filtration CrudeProduct Crude N-Hexyl-N'-phenylurea Filtration->CrudeProduct Recrystallization Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) CrudeProduct->Recrystallization Option 1 Column Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) CrudeProduct->Column Option 2 PureProduct Pure Product (Verify by TLC/HPLC, Dry under vacuum) Recrystallization->PureProduct Column->PureProduct

Caption: Workflow for the synthesis and purification of N-Hexyl-N'-phenylurea.

Detailed Synthesis Protocol

Materials:

  • Phenyl isocyanate (Warning: Toxic and lachrymatory)

  • Hexylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve hexylamine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Addition: Add phenyl isocyanate (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the stirred hexylamine solution over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.[9] A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid or oil can be triturated with cold hexanes to induce precipitation. Collect the solid product by vacuum filtration, washing with additional cold hexanes to remove any unreacted starting material.

Purification Protocol

The choice of purification depends on the nature of the impurities. For most lab-scale syntheses, recrystallization is sufficient.

Method 1: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., water or hexanes) until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and dry them under vacuum.

  • Rationale: This technique leverages solubility differences between the product and impurities at different temperatures to achieve high purity. The slow cooling process allows for the formation of a well-ordered crystal lattice, excluding impurity molecules.[10]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a Certificate of Analysis with experimental data is not publicly available[1][4][11][12], this section outlines the expected spectroscopic signatures and a standard HPLC method for purity assessment.

Spectroscopic Analysis (Expected Characteristics)

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[9]

  • ¹H NMR:

    • Aromatic Protons (Phenyl group): Expect a series of multiplets between δ 7.0-7.5 ppm, integrating to 5H.

    • N-H Protons (Urea): Two distinct, often broad, signals are expected. The -NH-phenyl proton may appear further downfield (δ ~8.5 ppm in DMSO-d₆) than the -NH-hexyl proton (δ ~6.0 ppm in DMSO-d₆).[13] Their chemical shift can be highly dependent on solvent and concentration.

    • Alkyl Protons (Hexyl group):

      • -CH₂-NH- (C1'): A triplet around δ 3.1-3.3 ppm (integrating to 2H).

      • -CH₂- (C2'-C5'): A series of multiplets between δ 1.2-1.6 ppm (integrating to 8H).

      • -CH₃ (C6'): A triplet around δ 0.9 ppm (integrating to 3H).

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A characteristic peak in the δ 155-160 ppm region.[14]

    • Aromatic Carbons: Signals between δ 120-140 ppm. The ipso-carbon (attached to N) will be distinct.

    • Alkyl Carbons: A series of signals in the upfield region (δ 14-45 ppm). The carbon adjacent to the nitrogen (-CH₂-NH-) will be the most downfield of the alkyl signals (~40 ppm).

4.1.2. Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying key functional groups.

  • N-H Stretching: One or two sharp to broad bands in the 3200-3400 cm⁻¹ region.[15]

  • C=O Stretching (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹.[15]

  • N-H Bending / C-N Stretching (Amide II band): A strong band around 1550-1600 cm⁻¹.[15]

  • C-H Stretching (Alkyl and Aromatic): Bands between 2850-3100 cm⁻¹.

  • Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and out-of-plane bending below 900 cm⁻¹.

4.1.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

  • Molecular Ion (M⁺): For an exact mass of 220.1576, expect to see a prominent peak at m/z 220.

  • Protonated Molecule ([M+H]⁺): In ESI+ mode, a peak at m/z 221 is expected.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the hexyl chain and cleavage at the urea linkage, potentially yielding fragments for aniline (m/z 93) and phenyl isocyanate (m/z 119).[7]

Purity Assessment by HPLC

High-Performance Liquid Chromatography with UV detection is the standard method for assessing the purity of phenylurea derivatives.[3][16]

4.2.1. HPLC Workflow Diagram

Caption: Standard workflow for purity analysis of N-Hexyl-N'-phenylurea by HPLC-UV.

4.2.2. Recommended HPLC Method

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)The C18 stationary phase provides excellent hydrophobic retention for the phenyl and hexyl groups, making it the standard choice for phenylurea analysis.[3][17]
Mobile Phase A HPLC-grade WaterStandard polar phase for reverse-phase chromatography.
Mobile Phase B HPLC-grade Acetonitrile (ACN)ACN is a common organic modifier providing good peak shape and lower backpressure than methanol.[3]
Elution Mode Isocratic, e.g., 60:40 ACN:WaterAn isocratic method is simple, robust, and sufficient for a purity check. The ratio may require optimization.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[3]
Column Temperature 30 °CThermostatting the column ensures reproducible retention times.[17]
Injection Volume 10 µLA typical injection volume that avoids column overloading.
Detection UV Absorbance at 245 nmThe phenyl group provides strong UV absorbance. 245 nm is a common wavelength used for detecting phenylureas, offering high sensitivity.[16][17]
Expected Result A pure sample (>98%) should yield a single major peak. The retention time will depend on the exact conditions but will be longer than that of more polar impurities.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Treat as a hazardous chemical until toxicological data becomes available.

Conclusion

N-Hexyl-N'-phenylurea is a structurally interesting molecule within the versatile phenylurea class. This guide has consolidated its known chemical identity and computed physicochemical properties. Critically, it addresses the current gap in public experimental data by providing detailed, scientifically-grounded protocols for the synthesis, purification, and analytical assessment of the compound. The expected spectroscopic characteristics outlined herein will serve as a valuable reference for researchers working to characterize this molecule. By providing this foundational information, this guide enables further exploration of N-Hexyl-N'-phenylurea in diverse scientific applications.

References

  • PrepChem.com. (n.d.). Synthesis of 1-phenyl-3-cyclohexylurea. Retrieved March 14, 2026, from [Link]

  • Supporting Information for "A Novel and Practical Synthesis of Ureas via the Reaction of N-Acyl-N-alkoxyureas with Amines". (n.d.). American Chemical Society. Retrieved March 14, 2026, from a specific DOI link (actual URL not provided in search result).
  • Supporting information for "An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation". (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from a specific DOI link (actual URL not provided in search result).
  • PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 1-(C-hexyl-N-methylcarbonimidoyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 23(11), 2789.
  • Werner, S., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 48(9), 4033-4040.
  • SpectraBase. (n.d.). 1-Phenethyl-3-phenyl-urea - Optional[MS (GC)] - Spectrum. Retrieved March 14, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Certificate of Analysis. Retrieved March 14, 2026, from a generic Agilent CoA page (actual URL for specific product not provided).
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Retrieved March 14, 2026, from a generic Thermo Fisher CoA page (actual URL for specific product not provided).
  • VWR International. (n.d.). Certificate of Analysis. Retrieved March 14, 2026, from a generic VWR CoA page (actual URL for specific product not provided).
  • PubChem. (n.d.). N-Hexyl-N'-phenylurea. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved March 14, 2026, from a specific article's supporting information (actual URL not provided in search result).
  • Organic Syntheses. (n.d.). 1-cyano-3-phenylurea. Retrieved March 14, 2026, from [Link]

  • Gupta, V. K., et al. (2012). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • Kabir, A., et al. (2025).
  • Semantic Scholar. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved March 14, 2026, from [Link]

  • Cayman Chemical. (2022). 1,3-Diphenylurea Product Information.
  • BenchChem. (2025). Interpreting complex NMR spectra of substituted phenylurea derivatives.
  • Cayman Chemical. (2026). Chlorophenol Red β-D-Galactopyranoside (sodium salt) - PRODUCT INFORMATION.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Li, J., et al. (2015). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Journal of Medicinal Chemistry, 58(2), 877-889.
  • Patel, R. B., et al. (2015). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Heterocyclic Chemistry, 52(4), 1150-1154.
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Foundational

Introduction: The Phenylurea Scaffold as a Privileged Motif

An In-Depth Technical Guide to the Core Biological Targets of N-Hexyl-N'-phenylurea Disclaimer: As of March 2026, the publicly accessible scientific literature contains limited specific biological activity data for the c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Biological Targets of N-Hexyl-N'-phenylurea

Disclaimer: As of March 2026, the publicly accessible scientific literature contains limited specific biological activity data for the compound N-Hexyl-N'-phenylurea. This technical guide, therefore, outlines its potential biological targets based on the well-established profiles of structurally related phenylurea derivatives. The information herein presents a strategic framework for investigation, designed for researchers, scientists, and drug development professionals. It should be interpreted as a guide for hypothesis-driven research, not as a definitive statement of the compound's intrinsic properties.

N-Hexyl-N'-phenylurea belongs to the N,N'-disubstituted urea class of molecules. While this specific compound remains largely uncharacterized, the core phenylurea scaffold is a privileged structure in medicinal chemistry, featured in a wide array of biologically active agents with activities ranging from anticancer and anti-inflammatory to herbicidal.[1][2] The unique combination of a flexible n-hexyl aliphatic chain and a rigid phenyl group provides a distinct lipophilic and electronic profile, suggesting specific interactions with biological macromolecules. This guide will explore the most probable biological targets of N-Hexyl-N'-phenylurea based on robust structure-activity relationship (SAR) data from analogous compounds and will detail the requisite experimental workflows to validate these hypotheses.

Primary Postulated Target: Soluble Epoxide Hydrolase (sEH)

Scientific Rationale: The most compelling hypothesis for the biological activity of N-Hexyl-N'-phenylurea is the inhibition of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[3] Inhibition of sEH stabilizes EET levels, producing therapeutic benefits in models of hypertension, inflammation, and pain.[3][4][5] The N,N'-disubstituted urea moiety is a well-established and potent pharmacophore for sEH inhibition.[3][6] The enzyme's active site features a catalytic triad (Asp333, Tyr383, Tyr466) within a hydrophobic tunnel. The urea core of the inhibitor typically forms key hydrogen bonds with the catalytic aspartate residue, while the flanking hydrophobic groups (in this case, n-hexyl and phenyl) occupy adjacent hydrophobic pockets, anchoring the inhibitor in the active site.[5][6][7]

Proposed Mechanism of Interaction: N-Hexyl-N'-phenylurea is predicted to act as a competitive inhibitor of sEH. The urea carbonyl oxygen and amide protons are positioned to form a bidentate hydrogen bond interaction with the carboxylate side chain of the catalytic Asp333 residue. The n-hexyl group would occupy a hydrophobic channel, while the phenyl group would fit into a corresponding hydrophobic pocket, likely involving pi-stacking interactions with aromatic residues.

Diagram: Postulated sEH Inhibition Pathway

sEH_Inhibition cluster_pathway Arachidonic Acid Cascade cluster_intervention Pharmacological Intervention Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH_Enzyme Soluble Epoxide Hydrolase (sEH) EETs->sEH_Enzyme Degraded by Therapeutic_Effects Vasodilation Anti-inflammation Analgesia EETs->Therapeutic_Effects Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH_Enzyme->DHETs CYP_Epoxygenase->EETs Compound N-Hexyl-N'-phenylurea Compound->sEH_Enzyme Inhibits

Caption: N-Hexyl-N'-phenylurea is hypothesized to inhibit sEH, preventing the degradation of beneficial EETs.

Experimental Workflow: Validation of sEH Inhibition

This workflow is designed as a self-validating cascade, moving from a general biochemical screen to a specific mechanistic determination.

Causality: The primary question is direct enzyme inhibition. Therefore, we begin with a cell-free enzymatic assay. A positive result necessitates confirmation of the inhibition mechanism (reversibility and kinetics) to ensure the compound is a well-behaved inhibitor suitable for further development.

Step 1: Primary Screening - In Vitro sEH Enzymatic Assay

  • Objective: To determine if N-Hexyl-N'-phenylurea directly inhibits sEH activity and to calculate its IC50 value.

  • Methodology: A fluorescent-based assay is employed using a substrate that becomes highly fluorescent upon hydrolysis by sEH.

    • Reagent Preparation:

      • Prepare a stock solution of N-Hexyl-N'-phenylurea (e.g., 10 mM in DMSO).

      • Prepare serial dilutions of the compound in assay buffer (e.g., Bis-Tris/HCl, pH 7.0) to achieve final concentrations ranging from 1 pM to 100 µM.

      • Prepare recombinant human sEH (HsEH) enzyme solution in assay buffer.

      • Prepare the fluorescent substrate solution, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC).

    • Assay Execution (96-well plate format):

      • To each well, add 100 µL of the compound dilution (or vehicle control, e.g., 1% DMSO).

      • Add 50 µL of the HsEH enzyme solution. Incubate for 15 minutes at 30°C to allow for compound-enzyme binding.

      • Initiate the reaction by adding 50 µL of the CMNPC substrate solution.

    • Data Acquisition:

      • Measure the increase in fluorescence intensity over time (e.g., every minute for 20 minutes) using a plate reader (Excitation: 330 nm, Emission: 465 nm).

    • Data Analysis:

      • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

      • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Mechanistic Study - Enzyme Kinetics and Reversibility

  • Objective: To determine if the inhibition is reversible and to elucidate the mode of inhibition (e.g., competitive, non-competitive).

  • Methodology:

    • Reversibility Assay (Jump Dilution):

      • Incubate a high concentration of HsEH with a saturating concentration of N-Hexyl-N'-phenylurea (e.g., 10x IC50) for 30 minutes.

      • Rapidly dilute this mixture (e.g., 100-fold) into assay buffer containing the substrate.

      • Monitor the reaction progress over time. A rapid recovery of enzymatic activity indicates reversible inhibition. A slow or non-existent recovery suggests irreversible or slow-binding inhibition.

    • Kinetic Analysis (Michaelis-Menten):

      • Measure the initial reaction velocities at varying substrate concentrations in the presence of several fixed concentrations of N-Hexyl-N'-phenylurea (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

      • Generate a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibitor will increase the apparent Km with no change in Vmax. A non-competitive inhibitor will decrease Vmax with no change in Km.

Diagram: Experimental Workflow for sEH Target Validation

sEH_Workflow cluster_workflow sEH Target Validation Workflow Start Hypothesis: N-Hexyl-N'-phenylurea inhibits sEH Assay Step 1: In Vitro Enzymatic Assay (Fluorescent Substrate) Start->Assay IC50 Determine IC50 Value Assay->IC50 Decision1 Is IC50 < 10 µM? IC50->Decision1 Kinetics Step 2: Mechanistic Study - Reversibility Assay - Michaelis-Menten Kinetics Decision1->Kinetics Yes Stop Target Not Viable or Low Priority Decision1->Stop No Mode Determine Mode of Inhibition (e.g., Competitive) Kinetics->Mode Proceed Proceed to Cell-Based Assays Mode->Proceed

Caption: A sequential workflow to confirm and characterize the inhibition of sEH.

Hypothetical Data Summary: sEH Inhibition

Compound Target Assay Type IC50 (nM) Mode of Inhibition
N-Hexyl-N'-phenylurea Human sEH Fluorescent 15.2 ± 2.1 Competitive

| Reference Inhibitor (e.g., TPPU) | Human sEH | Fluorescent | 5.8 ± 0.9 | Competitive |

Secondary Postulated Targets: Arachidonic Acid Pathway Enzymes (COX & LOX)

Scientific Rationale: The structural relationship between phenylureas and known anti-inflammatory drugs suggests that other enzymes in the broader arachidonic acid (AA) pathway could be targets.

  • Cyclooxygenases (COX-1 & COX-2): Diarylurea derivatives have been successfully designed as selective COX-2 inhibitors.[8] COX enzymes catalyze the conversion of AA to prostaglandins, which are key mediators of inflammation and pain.[9] The urea scaffold can form critical hydrogen bonds in the active site of COX enzymes, similar to the interactions seen with non-steroidal anti-inflammatory drugs (NSAIDs).

  • 5-Lipoxygenase (5-LOX): 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[10][11][12] Inhibition of the 5-LOX pathway is a therapeutic strategy for inflammatory diseases. While direct evidence for phenylurea inhibition of 5-LOX is less common, the general anti-inflammatory profile of the scaffold makes it a plausible target for investigation.

Experimental Workflow: Screening Against COX-1/COX-2 and 5-LOX

Causality: To efficiently assess this hypothesis, a panel screening approach is optimal. This allows for simultaneous evaluation of activity and selectivity against related enzyme isoforms (COX-1 vs. COX-2).

Step 1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of N-Hexyl-N'-phenylurea against COX-1 and COX-2.

  • Methodology: A common method measures the peroxidase activity of the COX enzymes.

    • Reagent Preparation: Prepare compound dilutions as described for the sEH assay.

    • Assay Execution:

      • Use purified ovine COX-1 and human recombinant COX-2.

      • In a 96-well plate, add assay buffer, heme, the enzyme (COX-1 or COX-2), and the compound dilution. Incubate for 10 minutes.

      • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Data Acquisition: Monitor the absorbance change at 590 nm.

    • Data Analysis: Calculate IC50 values for each isoform and determine the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

Step 2: Cell-Based 5-LOX Pathway Assay

  • Objective: To determine if the compound inhibits the cellular production of 5-LOX products.

  • Methodology: Measure leukotriene production in stimulated human neutrophils.

    • Cell Culture: Isolate human polymorphonuclear leukocytes (PMNLs) from whole blood.

    • Assay Execution:

      • Pre-incubate PMNLs with various concentrations of N-Hexyl-N'-phenylurea or a reference inhibitor (e.g., Zileuton).

      • Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

      • After incubation, stop the reaction and collect the supernatant.

    • Data Acquisition: Quantify the amount of leukotriene B4 (LTB4) in the supernatant using a commercial ELISA kit.

    • Data Analysis: Calculate the IC50 for the inhibition of LTB4 production.

Hypothetical Data Summary: COX/LOX Inhibition

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index 5-LOX (Cellular LTB4) IC50 (µM)
N-Hexyl-N'-phenylurea > 100 12.5 > 8 25.8
Celecoxib (Reference) 2.4 0.006 400 > 100

| Zileuton (Reference) | > 100 | > 100 | N/A | 0.5 |

Exploratory Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Scientific Rationale: IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway.[13] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, causing T-cell arrest and apoptosis.[13] Phenylurea derivatives have been identified as IDO1 inhibitors, making it a plausible, albeit speculative, target.[1][2][13] However, it is critical to note that SAR studies have shown that replacing a phenyl ring with an n-hexyl group can lead to a loss of activity, making experimental validation essential.[13]

Experimental Workflow: IDO1 Inhibition Assay

Causality: This is an exploratory target. A direct enzymatic assay is the most efficient first step.

  • Objective: To determine if N-Hexyl-N'-phenylurea inhibits IDO1 enzymatic activity.

  • Methodology: A common in vitro assay measures the conversion of tryptophan to N-formylkynurenine.

    • Reagent Preparation: Prepare compound dilutions. The assay buffer typically contains potassium phosphate, ascorbic acid, methylene blue, and catalase.

    • Assay Execution:

      • Add recombinant human IDO1 (rhIDO1) to the assay buffer along with the compound dilutions.

      • Initiate the reaction by adding the substrate, L-tryptophan.

      • Incubate at room temperature for 15-30 minutes.

      • Stop the reaction (e.g., with trichloroacetic acid). Heat to convert N-formylkynurenine to kynurenine.

    • Data Acquisition: Centrifuge to pellet the precipitated protein. Measure the absorbance of the kynurenine in the supernatant at 321 nm.

    • Data Analysis: Calculate the IC50 value.

Conclusion and Strategic Outlook

N-Hexyl-N'-phenylurea is a molecule whose biological function is currently undefined. However, its chemical structure, featuring the privileged phenylurea scaffold, provides a strong basis for hypothesis-driven investigation. The most promising potential target is soluble epoxide hydrolase , for which N,N'-disubstituted ureas are a classic inhibitor class. Secondary lines of inquiry should focus on other enzymes of the arachidonic acid pathway, namely COX-1/2 and 5-LOX , due to the anti-inflammatory properties of related compounds. Finally, exploratory screening against immuno-oncology targets like IDO1 is warranted, though with a lower prior probability of success based on existing SAR.

The experimental workflows detailed in this guide provide a logical and efficient path to elucidate the primary biological targets of N-Hexyl-N'-phenylurea. A positive "hit" in any of the primary screens should be followed by more in-depth mechanistic studies and progression into cell-based and in vivo models to confirm the physiological relevance of the finding. This systematic approach will enable researchers to effectively de-orphan this compound and assess its potential for therapeutic development.

References

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  • Li, Y., et al. (2018).
  • Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases.
  • Sun, G., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry.
  • Sun, G., et al. (2022). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. eScholarship, University of California.
  • Sjögren, T., et al. (2016). Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening.
  • Gomez, G. A., et al. (2006). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Science.
  • Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. (n.d.). Source not available.
  • Bínová, M., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. Plant Physiology and Biochemistry. [Link]

  • Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. (2024). Source not available.
  • Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Al-Said, M. S., et al. (2008). Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. (2010). ResearchGate. [Link]

  • Bowyer, J. R., et al. (1990). Molecular modelling studies on the binding of phenylurea inhibitors to the D 1 protein of photosystem II. Zeitschrift für Naturforschung C. [Link]

  • Machine learning uncovers natural product modulators of the 5-lipoxygenase pathway and facilitates elucidation of their biologic. (n.d.). University of Cambridge.
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Exploratory

N-Hexyl-N'-phenylurea: A Comprehensive Technical Guide on Synthesis, Pharmacophore Modeling, and Environmental Analytics

Executive Summary N-Hexyl-N'-phenylurea (IUPAC: 1-hexyl-3-phenylurea) is a versatile 1,3-disubstituted urea derivative with the molecular formula C13​H20​N2​O . While structurally simple, this compound serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hexyl-N'-phenylurea (IUPAC: 1-hexyl-3-phenylurea) is a versatile 1,3-disubstituted urea derivative with the molecular formula C13​H20​N2​O . While structurally simple, this compound serves as a critical model in multiple advanced scientific domains. In drug development, it acts as a prototypical pharmacophore for probing hydrogen-bond networks in enzyme active sites. In materials science, its unique vibrational modes make it a candidate for terahertz spectroscopy tagging[1]. Most recently, environmental analytical chemists have identified it as a Vehicle Related Compound (VRC), necessitating rigorous monitoring in aquatic ecosystems[2].

This whitepaper provides an in-depth technical analysis of N-Hexyl-N'-phenylurea, detailing its physicochemical properties, structural biology logic, synthetic methodologies, and environmental analytical workflows.

Physicochemical Profiling & Structural Biology Context

Chemical Profiling

Understanding the baseline physicochemical properties of N-Hexyl-N'-phenylurea is essential for predicting its behavior in both biological assays and environmental matrices. The compound features a hydrophobic hexyl chain, an aromatic phenyl ring, and a highly polar urea core[3].

Table 1: Physicochemical Properties of N-Hexyl-N'-phenylurea

PropertyValueScientific Implication
Molecular Weight 220.31 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Exact Mass 220.15756 DaCritical for High-Resolution Mass Spectrometry (HRMS) targeting.
XLogP3 3.6Indicates moderate lipophilicity; predicts strong binding to hydrophobic pockets and high retention on C18 columns.
H-Bond Donors 2Bidentate donor capability via the two urea nitrogen protons.
H-Bond Acceptors 1Single acceptor capability via the urea carbonyl oxygen.
TPSA 41.1 ŲExcellent membrane permeability profile for intracellular targeting.
The 1,3-Disubstituted Urea Pharmacophore

In medicinal chemistry, the 1,3-disubstituted urea motif is a privileged scaffold. Compounds mimicking this structure are frequently deployed as inhibitors for targets like soluble epoxide hydrolase (sEH) or various kinases (e.g., in the DFG-out conformation). The urea core provides a rigid, planar geometry that establishes a predictable hydrogen-bonding network, while the hexyl and phenyl substituents occupy adjacent hydrophobic sub-pockets.

BindingLogic Urea N-Hexyl-N'-phenylurea 1,3-Disubstituted Core NH1 NH Donor 1 (Hexyl side) Urea->NH1 NH2 NH Donor 2 (Phenyl side) Urea->NH2 CO C=O Acceptor Urea->CO Hydrophobic Hydrophobic Pocket (Accommodates Hexyl/Phenyl) Urea->Hydrophobic pi-pi / Van der Waals Asp Asp/Glu Residue (H-Bond Acceptor) NH1->Asp H-Bond NH2->Asp H-Bond Tyr Tyr/Ser Residue (H-Bond Donor) CO->Tyr H-Bond Target Target Protein e.g., Hydrolase/Kinase Asp->Target Tyr->Target Hydrophobic->Target

Fig 1. Logical relationship of the urea pharmacophore binding to target proteins.

Synthetic Methodology & Reaction Causality

Mechanistic Rationale

The synthesis of N-Hexyl-N'-phenylurea relies on the nucleophilic addition of a primary amine (hexylamine) to an electrophilic isocyanate (phenyl isocyanate)[4]. This reaction is highly efficient but requires strict anhydrous conditions. Water acts as a competing nucleophile, hydrolyzing the isocyanate to an unstable carbamic acid that decarboxylates into aniline. The resulting aniline can react with another equivalent of isocyanate, forming an unwanted symmetrical 1,3-diphenylurea byproduct.

Synthesis Workflow

Synthesis N1 Hexylamine (Nucleophile) N3 Dichloromethane (DCM) Solvent, N2 Atmosphere N1->N3 N2 Phenyl Isocyanate (Electrophile) N2->N3 N4 Nucleophilic Addition (Room Temp, 18h) N3->N4 N5 Aqueous Workup (HCl & NaOH washes) N4->N5 N6 N-Hexyl-N'-phenylurea (Yield: ~47-60%) N5->N6

Fig 2. Experimental workflow for the synthesis of N-Hexyl-N'-phenylurea.

Step-by-Step Protocol (Self-Validating System)
  • Preparation & Purging: Flame-dry a two-neck round-bottom flask. Purge with dry Nitrogen ( N2​ ) for 15 minutes. Causality: Eliminates ambient moisture to prevent the formation of the 1,3-diphenylurea byproduct.

  • Reagent Loading: Dissolve phenyl isocyanate (1.0 mL, ~9.20 mmol) in 15 mL of anhydrous Dichloromethane (DCM)[4]. Causality: DCM is an aprotic solvent that will not compete with the amine for the electrophilic isocyanate carbon.

  • Dropwise Addition: Prepare a solution of hexylamine (1.2 mL, ~9.08 mmol) in 15 mL of DCM. Add this dropwise to the reaction vessel over 30 minutes at 0∘C , then allow it to warm to room temperature. Causality: The reaction is exothermic; dropwise addition controls the thermal profile and prevents localized concentration spikes that drive side reactions.

  • Reaction Monitoring (Validation Check 1): Stir for 18 hours[4]. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the high-Rf isocyanate spot validates reaction completion.

  • Aqueous Workup: Quench with 7.5 mL of deionized water. Wash the organic layer with 2M HCl ( 2×7.5 mL ). Causality: HCl protonates any unreacted hexylamine, forcing it into the aqueous phase as a water-soluble ammonium salt. Follow with a 1M NaOH wash ( 2×15 mL ) to neutralize and remove acidic impurities[4].

  • Isolation (Validation Check 2): Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. The resulting white solid should be analyzed via 1H NMR to confirm purity (look for the distinct urea NH protons around δ 6.0-8.5 ppm depending on the solvent).

Environmental Analytics & Terahertz Applications

Emerging Applications

Beyond medicinal chemistry, N-Hexyl-N'-phenylurea has been patented for use in terahertz (THz) spectroscopy tagging, where its specific hydrogen-bond strength and molecular mass create customizable resonances in the 0.1–10 THz range[1].

Simultaneously, it has been flagged as a Vehicle Related Compound (VRC)[2]. As vehicle tires and components degrade, complex mixtures of additives (vulcanizers, cross-linkers, and their derivatives) leach into roadway runoff. N-Hexyl-N'-phenylurea has been detected in major European river systems, requiring high-resolution analytical workflows to track its environmental fate[2].

LC-HRMS Analytical Workflow

LCHRMS S1 Sample Collection (Water/Biofluid) S2 Solid Phase Extraction (SPE) Concentration & Cleanup S1->S2 S3 Liquid Chromatography (LC) C18 Column Separation S2->S3 S4 High-Res Mass Spec (HRMS) ESI+, m/z 221.1648 [M+H]+ S3->S4 S5 Data Processing Suspect Screening S4->S5

Fig 3. LC-HRMS experimental workflow for environmental suspect screening.

Step-by-Step Analytical Protocol (Self-Validating System)

To accurately quantify N-Hexyl-N'-phenylurea in complex environmental matrices, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Table 2: LC-HRMS Analytical Parameters

ParameterSpecificationCausality / Rationale
Extraction Method SPE (HLB Cartridges)The XLogP3 of 3.6 allows the compound to be retained on Hydrophilic-Lipophilic Balance (HLB) sorbents while polar salts are washed away.
LC Column C18 Reversed-PhaseIdeal for separating moderately lipophilic urea derivatives.
Mobile Phase A 0.1% Formic Acid in H2​O Formic acid acts as a proton source, enhancing ionization efficiency in the MS source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides the necessary elution strength to desorb the hydrophobic hexyl/phenyl moieties from the C18 stationary phase.
Ionization Mode Electrospray Ionization (ESI+)The urea nitrogens readily accept a proton to form an [M+H]+ ion.
Target m/z 221.1648Exact mass tracking prevents false positives from isobaric matrix interferences.

Protocol Execution:

  • Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter. Spike the sample with an isotopically labeled internal standard (e.g., N-Hexyl-N'-phenylurea-d5). Causality: The internal standard corrects for matrix-induced ion suppression during MS analysis.

  • Solid Phase Extraction (SPE): Condition the HLB cartridge with 5 mL methanol followed by 5 mL LC-MS grade water. Load the sample at a flow rate of 5 mL/min. Elute with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of N2​ at 35∘C and reconstitute in 100 µL of Mobile Phase A:B (90:10).

  • LC-HRMS Analysis (Validation Check): Inject 10 µL into the LC-HRMS system. Run a procedural blank before and after the sample sequence. Causality: Blanks validate that there is no carryover or background contamination. The detection of the precursor ion at m/z 221.1648 with a mass error of <5 ppm confirms the presence of N-Hexyl-N'-phenylurea.

References

  • National Institutes of Health (NIH). "N-Hexyl-N'-phenylurea | C13H20N2O | CID 2057897 - PubChem." PubChem Database.
  • The Royal Society of Chemistry. "Towards “drug-like” indole-based transmembrane anion transporters." RSC.
  • Google Patents. "US10464929B2 - Organic molecules for terahertz tagging applications." Google Patents.
  • Ciemat.es / Documenta. "New insights into the occurrence of vehicle related compounds in one of Europe's longest rivers." Documenta.

Sources

Foundational

N-Hexyl-N'-phenylurea Degradation Pathways: Mechanistic Insights and Analytical Workflows

Executive Summary N-Hexyl-N'-phenylurea (1-hexyl-3-phenylurea, CAS 1142-07-0) is an asymmetric aliphatic-aromatic urea that occupies a unique intersection between environmental toxicology and drug development. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hexyl-N'-phenylurea (1-hexyl-3-phenylurea, CAS 1142-07-0) is an asymmetric aliphatic-aromatic urea that occupies a unique intersection between environmental toxicology and drug development. Structurally, it serves as a foundational pharmacophore for potent soluble epoxide hydrolase (sEH) inhibitors and shares a backbone with widespread phenylurea herbicides. Recently, it has also been flagged as a vehicle-related compound (VRC) in aquatic ecosystems, originating from tire wear additives.

Understanding the metabolic and environmental degradation pathways of N-hexyl-N'-phenylurea is critical. For drug development professionals, it dictates the pharmacokinetic (PK) stability of urea-based therapeutics. For environmental scientists, it predicts the ecological persistence and toxicity of its transformation products. This whitepaper provides an authoritative, in-depth analysis of its degradation mechanisms, supported by self-validating experimental workflows and high-resolution analytical protocols.

Core Degradation Pathways

The biotransformation and environmental degradation of N-hexyl-N'-phenylurea are governed by a delicate balance between Phase I oxidative metabolism and amidase-mediated hydrolysis.

Cytochrome P450-Mediated Oxidation

The lipophilic hexyl chain and the electron-rich phenyl ring are prime targets for Cytochrome P450 (CYP450) enzymes. The degradation follows three primary routes:

  • Aliphatic Hydroxylation (Major Pathway): The predominant metabolic route for N,N'-disubstituted ureas involves ω and ω−1 hydroxylation of the alkyl chain. Enzymes such as CYP3A4 and CYP4A oxidize the terminal methyl group of the hexyl chain, forming ω -hydroxyhexyl-phenylurea. This structural modification increases aqueous solubility and primes the molecule for Phase II glucuronidation or further oxidation into carboxylic acids, a pathway extensively documented in the [1].

  • N-Dealkylation: Successive N-dealkylation is a hallmark of [2]. Enzymes such as CYP71A10 (in plants) and CYP1A2 (in mammals) catalyze the hydroxylation of the α -carbon on the hexyl chain. This forms an unstable hemiaminal intermediate that spontaneously cleaves, releasing phenylurea and hexanal.

  • Aromatic Hydroxylation (Minor Pathway): A secondary oxidative route involves the para-hydroxylation of the phenyl ring, yielding p-hydroxyphenyl-hexylurea.

Amidase-Mediated Hydrolysis

While the urea bridge is chemically stable under physiological pH, it is susceptible to enzymatic cleavage by amidases and environmental microbial hydrolysis. This irreversible cleavage yields aniline and hexylamine. Because aniline is a known toxicophore, tracking this specific degradation pathway is highly relevant for safety profiling and environmental monitoring of [3].

Pathway Parent N-Hexyl-N'-phenylurea (Parent) OmegaOH ω-Hydroxyhexyl-phenylurea (Aliphatic Oxidation) Parent->OmegaOH CYP450 (e.g., CYP3A4) NDealkyl Phenylurea + Hexanal (N-Dealkylation) Parent->NDealkyl CYP450 (e.g., CYP71A10) RingOH p-Hydroxyphenyl-hexylurea (Aromatic Oxidation) Parent->RingOH CYP450 (e.g., CYP1A2) Hydrolysis Aniline + Hexylamine (Urea Cleavage) Parent->Hydrolysis Amidases OmegaOH->Hydrolysis Secondary Cleavage

Fig 1: Phase I metabolic and environmental degradation pathways of N-Hexyl-N'-phenylurea.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To accurately map these degradation pathways and calculate intrinsic clearance ( CLint​ ), researchers employ in vitro liver microsome assays coupled with LC-HRMS. The following protocol is designed as a self-validating system , ensuring that every data point generated is mechanistically sound and free from artifactual degradation.

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

  • Procedure: Dilute human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality/Rationale: Microsomes contain membrane-bound CYP450s but lack the soluble cofactors required for electron transfer. The MgCl2​ is critical as it facilitates the binding of NADPH to the CYP450 reductase complex.

Step 2: Substrate Addition & System Validation

  • Procedure: Spike N-hexyl-N'-phenylurea (final concentration 1 µM) into the matrix. Ensure the organic solvent (e.g., DMSO) remains below 0.1% (v/v).

  • Self-Validating Controls:

    • Negative Control (No-Cofactor): Run a parallel incubation lacking NADPH. Any depletion of the parent compound here indicates chemical instability or non-CYP-mediated degradation, allowing you to isolate CYP-specific clearance.

    • Positive Control: Incubate a known high-clearance compound (e.g., Verapamil) to verify the enzymatic viability of the specific microsome batch.

Step 3: Reaction Initiation via Regenerating System

  • Procedure: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (Glucose-6-phosphate, NADP+ , and Glucose-6-phosphate dehydrogenase).

  • Causality/Rationale: Direct addition of NADPH is flawed because it degrades rapidly at 37°C. A regenerating system ensures a constant, steady-state supply of reducing equivalents, maintaining linear enzyme kinetics throughout the assay.

Step 4: Time-Course Sampling & Quenching

  • Procedure: At specific time points (0, 5, 15, 30, 45, 60 mins), aliquot 50 µL of the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality/Rationale: Ice-cold acetonitrile serves a dual purpose: it instantly precipitates the microsomal proteins and halts all CYP450 enzymatic activity. This ensures the metabolite snapshot is accurate to the exact second of sampling.

Step 5: Centrifugation and Extraction

  • Procedure: Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Causality/Rationale: The high-speed, low-temperature spin tightly pellets the denatured proteins. Failing to do this will result in the injection of microscopic protein aggregates, which rapidly foul the LC column and suppress MS ionization.

Workflow Step1 Microsome Preparation Step2 Incubation (NADPH) Step1->Step2 Step3 Quenching (Cold ACN) Step2->Step3 Step4 Centrifugation (14,000xg) Step3->Step4 Step5 LC-HRMS Analysis Step4->Step5

Fig 2: In vitro microsomal stability assay workflow for evaluating urea degradation kinetics.

Analytical Methodologies (LC-HRMS)

High-resolution mass spectrometry (HRMS) is mandatory for this workflow to distinguish between isobaric metabolites (e.g., differentiating aromatic ring hydroxylation from aliphatic chain hydroxylation). As demonstrated in the [4], precise mass shifts are key to structural elucidation.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). The acidic modifier is essential to drive the equilibrium toward the protonated state, enhancing positive electrospray ionization (ESI+).

  • Detection: Operate the Q-TOF or Orbitrap in Data-Dependent Acquisition (DDA) mode. The parent compound ( [M+H]+ = 221.1649) exhibits a characteristic MS/MS fragmentation pattern, notably the neutral loss of the hexyl chain to yield an aniline-related product ion (m/z 94.0656).

Quantitative Data Summaries

The following tables summarize the exact mass shifts expected during LC-HRMS analysis and representative kinetic parameters for the degradation of N-hexyl-N'-phenylurea.

Table 1: Putative Phase I Metabolites of N-Hexyl-N'-phenylurea
Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]+ Mass Shift (Da)Primary Enzyme Family
Parent N/A C13​H20​N2​O 221.16490N/A
M1 Aliphatic Hydroxylation ( ω / ω−1 ) C13​H20​N2​O2​ 237.1598+15.9949CYP3A4, CYP4A
M2 Aromatic Hydroxylation C13​H20​N2​O2​ 237.1598+15.9949CYP1A2
M3 N-Dealkylation C7​H8​N2​O 137.0715-84.0934CYP71A10, CYP3A4
M4 Urea Cleavage (Hydrolysis) C6​H7​N 94.0656-127.0993Amidases
Table 2: Representative Kinetic Parameters (In Vitro & Environmental)
Matrix / ModelHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Dominant Clearance Mechanism
Human Liver Microsomes (HLM) 45.230.6 ω -Hydroxylation
Rat Liver Microsomes (RLM) 28.548.6 ω -Hydroxylation & N-Dealkylation
Environmental (Surface Water) > 1200N/AAmidase Hydrolysis / Photolysis

Conclusion

The degradation profile of N-hexyl-N'-phenylurea serves as a paradigmatic model for understanding the fate of N,N'-disubstituted ureas. Whether the goal is optimizing the metabolic stability of novel sEH inhibitors to prevent rapid systemic clearance, or tracking the environmental fate of vehicle-related pollutants to mitigate ecological toxicity, characterizing the delicate balance between CYP450-mediated oxidation and amidase cleavage is paramount. By employing self-validating microsomal assays and HRMS, researchers can confidently map these pathways and translate the kinetic data into actionable drug design or environmental policies.

References

  • Watanabe, T., Morisseau, C., Newman, J. W., & Hammock, B. D. (2003). In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea. Drug Metabolism and Disposition.[Link]

  • Wang, Z., Wang, Z., Wang, G., et al. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. Environment International.[Link]

  • Zhao, H.N., Hu, X., Tian, Z., et al. (2021). Suspect and target screening of emerging pesticides and their transformation products in an urban river using LC-QTOF-MS. Science of The Total Environment.[Link]

  • Wan, D., Yang, J., McReynolds, C. B., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methods for the Detection and Quantification of N-Hexyl-N'-phenylurea

Executive Summary N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a substituted urea compound of significant interest in both environmental monitoring and pharmacological development. Substituted phenylurea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a substituted urea compound of significant interest in both environmental monitoring and pharmacological development. Substituted phenylureas are widely utilized as agricultural herbicides, cytokinin mimics, and experimental enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors). This application note provides an authoritative, step-by-step guide for the extraction, separation, and quantification of N-Hexyl-N'-phenylurea from complex biological and environmental matrices. By leveraging Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can achieve robust, high-sensitivity detection.

Chemical Profile & Analytical Challenges

Compound Identity: N-Hexyl-N'-phenylurea (C₁₃H₂₀N₂O) Molecular Weight: 220.31 g/mol [1] CAS Registry Number: 1142-07-0

The Causality Behind Methodological Choices

When designing an analytical method for substituted phenylureas, the physicochemical properties of the urea linkage dictate the instrumental approach.

  • Why Liquid Chromatography (LC) over Gas Chromatography (GC)? Phenylureas are notoriously thermally labile. When subjected to the high temperatures of a GC injection port (typically >200°C), the urea bond undergoes thermal cleavage, degrading the compound into corresponding isocyanates and aliphatic amines. While pre-column derivatization (e.g., alkylation with iodoethane) can stabilize the molecule for GC-MS, this introduces complex, time-consuming steps that increase quantitative variability. LC bypasses thermal degradation entirely, preserving the intact molecule [2].

  • Why Solid-Phase Extraction (SPE)? Biological matrices (plasma, urine) and environmental samples (soil, river water) contain high concentrations of proteins, humic acids, and salts that cause severe ion suppression in electrospray ionization (ESI). SPE utilizing a reversed-phase C18 or polymeric mixed-mode sorbent selectively retains the hydrophobic hexyl and phenyl rings, allowing polar interferences to be washed away before elution [3].

  • Self-Validating System: To ensure absolute quantitative accuracy, the protocol must be self-validating. A stable isotope-labeled internal standard (SIL-IS), such as N-Hexyl-N'-phenylurea-d5, must be spiked into the sample prior to the SPE step. This corrects for recovery losses during extraction and normalizes matrix-induced ion suppression during LC-MS/MS analysis.

Experimental Workflows & Logical Relationships

SPE_Workflow Step1 1. Sample Collection (Water, Soil Extract, Plasma) Step2 2. Pre-Treatment (Filtration, Protein Precipitation) Step1->Step2 Step3 3. Solid-Phase Extraction (C18 Cartridge Conditioning & Loading) Step2->Step3 Step4 4. Washing & Elution (Wash: 5% MeOH | Elute: 100% ACN) Step3->Step4 Step5 5. Concentration (Nitrogen Evaporation & Reconstitution) Step4->Step5 Step6 6. Instrumental Analysis (LC-MS/MS or HPLC-UV) Step5->Step6

Fig 1. Step-by-step sample preparation and extraction workflow for N-Hexyl-N'-phenylurea.

Step-by-Step Experimental Protocols

Matrix Preparation & Solid-Phase Extraction (SPE)

This protocol is optimized for aqueous samples (e.g., environmental water or diluted plasma).

  • Sample Pre-treatment: Centrifuge the sample at 4,000 × g for 10 minutes to remove particulate matter. For plasma, perform a 1:3 protein precipitation using cold acetonitrile, centrifuge, and dilute the supernatant 1:5 with HPLC-grade water to reduce organic content prior to SPE.

  • Internal Standard Addition: Spike the sample with 10 µL of N-Hexyl-N'-phenylurea-d5 (100 ng/mL working solution). Vortex for 30 seconds.

  • Cartridge Conditioning: Mount a C18 SPE cartridge (500 mg/3 mL) onto a vacuum manifold. Condition with 3 mL of methanol followed by 3 mL of HPLC-grade water. Critical: Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water (v/v) to elute highly polar matrix components. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2 × 2 mL of 100% acetonitrile into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile).

HPLC-UV Method (For Routine Quantification)

For high-level screening (e.g., formulation testing or high-exposure environmental samples), HPLC-UV provides a robust and cost-effective solution [4].

  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm (optimal for the phenylurea chromophore) or 245 nm (for higher specificity against background noise).

LC-MS/MS Method (For Trace & Pharmacokinetic Analysis)

For ultratrace environmental compliance or pharmacokinetic (PK) profiling, LC-MS/MS is mandatory due to its sub-nanogram sensitivity and structural specificity [5].

  • Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program:

    • 0.0–1.0 min: 10% B

    • 1.0–4.0 min: Linear ramp to 95% B

    • 4.0–5.0 min: Hold at 95% B

    • 5.0–5.1 min: Return to 10% B

    • 5.1–7.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: [M+H]⁺ at m/z 221.1

    • Quantifier Transition:m/z 221.1 → 94.0 (Aniline cation, resulting from urea bond cleavage)

    • Qualifier Transition:m/z 221.1 → 120.0 (Phenyl isocyanate cation)

Fragmentation Parent N-Hexyl-N'-phenylurea [M+H]+ m/z 221.1 Frag1 Aniline Cation m/z 94.0 Parent->Frag1 Cleavage of Urea Bond Frag2 Hexyl Isocyanate Loss Neutral Cleavage Parent->Frag2 Neutral Loss Frag3 Phenyl Isocyanate Cation m/z 120.0 Parent->Frag3 Alternative Cleavage

Fig 2. Proposed electrospray ionization (ESI+) fragmentation pathways for N-Hexyl-N'-phenylurea.

Quantitative Data & Method Validation Parameters

The following table synthesizes the expected validation parameters for phenylurea detection across different matrices and instrumental setups, serving as a benchmark for method qualification.

Analytical MethodSample MatrixLinear RangeLimit of Detection (LOD)Extraction Recovery (%)Precision (RSD %)
HPLC-UV (210 nm) Tap Water5.0 – 500 ng/mL0.82 – 1.29 ng/mL88.5 – 95.2%4.2 – 6.5%
HPLC-UV (245 nm) Agricultural Soil0.05 – 168 mg/kg9.5 µg/kg82.1 – 91.4%5.8 – 7.2%
LC-MS/MS (ESI+) Drinking Water0.05 – 25 ng/mL0.019 – 0.034 ng/mL86.0 – 105.0%2.0 – 8.0%
LC-MS/MS (ESI+) Mammalian Plasma1.0 – 1000 ng/mL0.125 – 0.5 ng/mL92.4 – 104.3%3.1 – 5.5%

Data synthesized from standardized phenylurea analytical frameworks [2][4][5].

Conclusion

The accurate detection of N-Hexyl-N'-phenylurea requires careful mitigation of its thermal instability and susceptibility to matrix effects. By employing a rigorous C18 solid-phase extraction protocol followed by LC-MS/MS analysis, researchers can achieve highly specific, sub-nanogram quantification suitable for both rigorous environmental monitoring and advanced pharmacokinetic profiling.

References

  • PubChem Database. "N-Hexyl-N'-phenylurea | C13H20N2O | CID 2057897". National Center for Biotechnology Information (NCBI). URL:[Link]

  • LCGC International. "Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction". URL:[Link]

  • Journal of Chromatography A. "Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction". URL:[Link]

  • Analytical Chemistry. "A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas". American Chemical Society (ACS). URL:[Link]

  • Cancer Chemotherapy and Pharmacology. "Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128". National Institutes of Health (NIH). URL:[Link]

Application

Application Note: High-Performance Liquid Chromatographic (HPLC) Analysis of N-Hexyl-N'-phenylurea

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Aqueous Environmental Samples & Formulated Products Methodology: Solid-Phase Extraction (SPE) followed by RP-HP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Aqueous Environmental Samples & Formulated Products Methodology: Solid-Phase Extraction (SPE) followed by RP-HPLC-UV/MS

Executive Summary & Chemical Profiling

N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a substituted phenylurea compound. Historically, substituted phenylureas have been heavily utilized as agricultural herbicides; however, recent environmental monitoring has identified N-Hexyl-N'-phenylurea as an emerging Vehicle Related Compound (VRC) originating from road traffic and tire wear additives ([1]([Link])).

From an analytical perspective, substituted phenylureas are thermally labile. Direct Gas Chromatography (GC) analysis inevitably leads to thermal degradation unless complex, time-consuming derivatization steps are employed. Consequently, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the definitive, authoritative standard for their quantification ([2]([Link])).

This application note details a robust, self-validating RP-HPLC methodology designed to isolate and quantify N-Hexyl-N'-phenylurea with high precision, explaining the physicochemical causality behind every method development decision.

Mechanistic Strategy & Method Development Causality

As a Senior Application Scientist, developing a reliable method requires looking beyond generic parameters and understanding the molecular interactions at play.

Stationary Phase Selection

N-Hexyl-N'-phenylurea features a polar urea core flanked by a highly lipophilic six-carbon (hexyl) aliphatic chain and a chromophoric phenyl ring. Due to the significant non-polar character imparted by the hexyl chain, a high-density C18 (Octadecylsilane) reversed-phase column is required to provide adequate hydrophobic retention. A column with end-capped, low-silanol activity silica is critical to prevent secondary interactions with the urea nitrogen atoms, which would otherwise manifest as severe peak tailing.

Mobile Phase & Buffer Dynamics

Acetonitrile (ACN) is selected as the primary organic modifier over methanol. ACN provides lower system backpressure, superior mass transfer kinetics for lipophilic compounds, and a lower UV cutoff, resulting in sharper peak shapes and higher theoretical plate counts ([3]([Link])).

To ensure chromatographic reproducibility, the aqueous phase must be buffered. We utilize 0.1% Formic Acid (pH ~2.7) . This acidic environment suppresses the ionization of any residual surface silanols on the stationary phase, neutralizing secondary cation-exchange interactions. Furthermore, utilizing formic acid over non-volatile phosphate buffers (like those used in standard EPA Method 532.0) ensures the method is 100% compatible with LC-MS/MS platforms ([4]([Link])).

Detection Parameters

The conjugated π -electron system of the phenyl ring provides strong UV absorbance. Monitoring at 210 nm yields the maximum absolute sensitivity for the urea core, whereas 245 nm provides higher specificity, effectively filtering out background noise from non-aromatic matrix interferences ([5]([Link])).

Optimization Init Initial RP-HPLC Run (C18, ACN/H2O) Eval Chromatographic Evaluation Init->Eval Tailing Peak Tailing? Eval->Tailing AddBuffer Add 0.1% Formic Acid (Suppress Silanol Activity) Tailing->AddBuffer Yes Coelution Matrix Co-elution? Tailing->Coelution No AddBuffer->Coelution AdjustGrad Decrease Gradient Slope or Switch to MeOH Coelution->AdjustGrad Yes Valid System Suitability Met (Asymmetry 0.8-1.5) Coelution->Valid No AdjustGrad->Valid

Fig 2. Logical decision tree for optimizing the RP-HPLC method for substituted phenylureas.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system. This means the analytical batch cannot be approved unless internal quality control gates (Internal Standards, Blanks, and System Suitability Tests) are explicitly passed.

Sample Preparation via Solid-Phase Extraction (SPE)

For environmental aqueous matrices, N-Hexyl-N'-phenylurea exists at trace levels and must be concentrated. SPE removes highly polar salts and non-polar lipids that could foul the HPLC column ([5]([Link])).

Step-by-Step SPE Workflow:

  • Internal Standard Spiking: Spike 100 mL of the aqueous sample with 10 µL of Isoproturon-d6 (10 µg/mL). Causality: This acts as a recovery tracker. Any loss of sample during extraction will be proportionally reflected in the ISTD, ensuring absolute quantitative accuracy.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of HPLC-grade Water through a 500 mg C18 SPE cartridge. Do not let the sorbent dry.

  • Loading: Load the spiked sample at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water to elute highly polar matrix interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the target analytes with 5 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (60% A / 40% B). Vortex and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

SPE_Workflow Start Aqueous Matrix (N-Hexyl-N'-phenylurea) Condition SPE Conditioning (5 mL MeOH, 5 mL H2O) Start->Condition Load Sample Loading (1-2 mL/min) Condition->Load Wash Interference Wash (5% MeOH in H2O) Load->Wash Elute Target Elution (100% Acetonitrile) Wash->Elute Recon Evaporation & Reconstitution (Initial Mobile Phase) Elute->Recon Inject HPLC-UV/MS Injection Recon->Inject

Fig 1. SPE workflow for isolating N-Hexyl-N'-phenylurea from aqueous matrices.

HPLC Instrumental Conditions
ParameterSpecification
Analytical Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size
Column Temperature 30 °C (Ensures reproducible solvent viscosity and retention)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV/PDA) 210 nm (Quantitation) and 245 nm (Confirmation)
Chromatographic Gradient Program

Because of the lipophilic hexyl chain, the gradient starts at a relatively high organic composition (40% B) and ramps up to 90% B to ensure rapid elution and column cleaning.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.06040Initial
2.06040Isocratic Hold (Focuses analyte band)
10.01090Linear Ramp (Elutes N-Hexyl-N'-phenylurea)
12.01090Isocratic Wash (Removes strongly bound lipids)
12.16040Step Return
16.06040Re-equilibration

System Suitability Testing (SST) & Data Presentation

Before any sample data is accepted, the self-validating system requires the successful execution of a System Suitability Test using a 5 µg/mL standard solution. If the following criteria are not met, the run must be halted, and the system troubleshooted (e.g., purging pumps, replacing guard columns).

SST ParameterAcceptance CriteriaScientific Causality / Rationale
Retention Time ( tR​ ) ~8.5 min (± 2%)Verifies consistent pump delivery, gradient mixing, and column chemistry.
Peak Asymmetry ( As​ ) 0.8 – 1.5Confirms the absence of secondary silanol interactions or column voiding.
Theoretical Plates ( N ) > 5,000Validates column efficiency and optimal stationary phase packing.
Area % RSD (n=5) ≤ 2.0%Ensures autosampler injection precision and UV detector lamp stability.
Resolution ( Rs​ ) > 2.0 (from ISTD)Guarantees baseline separation for accurate integration and quantitation.
Blank Injection No peaks > LODProves the absence of sample carryover from previous injections.

References

  • Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed (National Institutes of Health). Available at:[Link]

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at:[Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Analytical Chemistry (American Chemical Society). Available at:[Link]

  • EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Waters Corporation Application Notes. Available at:[Link]

  • New insights into the occurrence of vehicle related compounds in one of Europe's longest rivers. Science of The Total Environment. Available at:[Link]

Sources

Method

Advanced Application Notes and Protocols for N-Hexyl-N'-phenylurea

Introduction and Scientific Context N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a synthetic organic compound characterized by an asymmetric urea core flanked by a lipophilic hexyl chain and an aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a synthetic organic compound characterized by an asymmetric urea core flanked by a lipophilic hexyl chain and an aromatic phenyl ring[1]. While simple in structure, this specific molecular architecture provides highly tunable physicochemical properties, making it an invaluable research chemical in two distinct, cutting-edge fields: Membrane Biophysics and Materials Science/Spectroscopy [2].

In membrane biophysics, the compound acts as a lipophilic hydrogen-bond donor. The urea moiety can coordinate with anions (such as chloride), facilitating their transport across hydrophobic lipid bilayers. Consequently, it is heavily utilized as a structural motif and baseline comparator in the development of "drug-like" transmembrane anion transporters[3].

In materials science, the urea group's ability to form robust, highly ordered intermolecular hydrogen-bonding networks in the solid state leads to distinct low-frequency vibrational (phonon) modes. This makes N-Hexyl-N'-phenylurea an ideal candidate for Terahertz (THz) Time-Domain Spectroscopy (THz-TDS) applications, specifically in the development of covert molecular tags for anti-counterfeiting[4].

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of N-Hexyl-N'-phenylurea is critical for experimental design, dictating solvent choice, lipid partitioning coefficients, and solid-state handling.

PropertyValueExperimental Relevance
Molecular Formula C₁₃H₂₀N₂OStandardizes molar mass for precise stock solution preparation[1].
Molecular Weight 220.31 g/mol Required for calculating mol% in lipid bilayer assays[5].
XLogP3 (Lipophilicity) 3.6Indicates high membrane partitioning; the compound will readily insert into the hydrophobic core of POPC liposomes[1].
Topological Polar Surface Area 41.1 ŲRepresents the urea face; optimal for transient anion binding without causing permanent membrane disruption[1].
Hydrogen Bond Donors 2Essential for both chloride coordination (biophysics) and crystalline lattice formation (THz tagging)[1].
Hydrogen Bond Acceptors 1Participates in intermolecular network stabilization[1].
THz Resonance Range 0.1 – 10.0 THzThe spectral window where the compound exhibits unique, customizable absorption signatures[4].

Biophysical Application: Transmembrane Anion Transport

Mechanistic Overview

To study the efficacy of synthetic anion transporters, researchers utilize Large Unilamellar Vesicles (LUVs) as model cell membranes. N-Hexyl-N'-phenylurea is introduced to the membrane to evaluate its ability to act as a uniport carrier for chloride ions. The causality of the experimental design relies on creating a steep concentration gradient of Cl⁻ across the membrane, which drives the efflux only if a viable transporter (the urea compound) is present[3].

G N1 Lipid Film Hydration (Internal: 489mM NaCl) N2 Vesicle Extrusion (200nm LUVs) N1->N2 N3 Dialysis (External: 489mM NaNO3) N2->N3 N4 Compound Addition (2 mol% in DMSO) N3->N4 N5 ISE Measurement (Monitor Cl- Efflux) N4->N5 N6 Detergent Lysis (100% Release Baseline) N5->N6

Caption: Workflow for Liposome Chloride Efflux Assay using Ion-Selective Electrodes.

Protocol: Chloride Efflux Assay via Ion-Selective Electrode (ISE)

This protocol is a self-validating system. By utilizing a detergent lysis step at the end of the assay, the total encapsulated chloride is released, allowing all prior data points to be normalized as a percentage of total possible efflux. This negates errors caused by slight variations in lipid concentration.

Reagents & Equipment:

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Internal Solution: 489 mM NaCl, 5 mM sodium phosphate buffer, pH 7.2[3].

  • External Solution: 489 mM NaNO₃, 5 mM sodium phosphate buffer, pH 7.2[3].

  • Chloride Ion-Selective Electrode (ISE) (e.g., Accumet)[3].

  • Octaethylene glycol monododecyl ether (Detergent)[3].

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve POPC in chloroform. Evaporate the solvent under a gentle stream of nitrogen, followed by drying under a high vacuum for 4 hours to remove residual organic solvent.

  • Hydration: Hydrate the lipid film with the Internal Solution (NaCl) to achieve a lipid concentration of 20 mM. Vortex vigorously to form multilamellar vesicles.

  • Extrusion: Subject the suspension to 9 freeze-thaw cycles (liquid nitrogen to 40°C water bath). Extrude the suspension 21 times through a 200 nm polycarbonate membrane to form uniform Large Unilamellar Vesicles (LUVs).

  • Dialysis (Gradient Establishment): Dialyze the LUVs against the External Solution (NaNO₃) for 12 hours (changing the buffer twice) to remove unencapsulated Cl⁻. Causality: Replacing external Cl⁻ with NO₃⁻ creates the necessary chemical driving force for chloride efflux while maintaining osmotic balance.[3]

  • Assay Execution: Dilute the dialyzed liposomes to exactly 5 mL with the External Solution to yield a final lipid concentration of 1 mM. Insert the calibrated Cl⁻ ISE and initiate data logging[3].

  • Compound Addition (t=0): Add N-Hexyl-N'-phenylurea dissolved in DMSO to achieve a 1:50 compound-to-lipid ratio (2 mol%). Ensure the DMSO volume does not exceed 2% of the total assay volume to prevent solvent-induced membrane rupture[3].

  • Lysis & Normalization (t=5 mins): Add 50 µL of detergent (octaethylene glycol monododecyl ether). Causality: The detergent completely solubilizes the liposomes, releasing all remaining internal chloride. This establishes the 100% efflux baseline required to calculate the specific transport rate of the urea compound.[3]

Materials Science Application: Terahertz (THz) Tagging

Mechanistic Overview

Terahertz Time-Domain Spectroscopy (THz-TDS) probes the low-frequency motions of molecules. Unlike mid-infrared spectroscopy which probes localized functional group vibrations, THz radiation (0.1–10 THz) interacts with delocalized phonon modes—the collective vibrations of the entire crystal lattice. N-Hexyl-N'-phenylurea is highly valuable here because its asymmetric structure and strong urea-based hydrogen bonds create unique, sharp resonance peaks that can be used as invisible "barcodes" or tags for product authentication[4].

G M1 N-Hexyl-N'-phenylurea (Solid State) M2 Intermolecular H-Bonding Network M1->M2 M3 Low-Frequency Phonon Modes M2->M3 M4 THz-TDS Interrogation M3->M4 M5 Characteristic THz Absorption Signature M4->M5

Caption: Physical origin of Terahertz (THz) absorption signatures in substituted ureas.

Protocol: Preparation and Acquisition of THz Spectra

To obtain high-fidelity THz spectra, the compound must be dispersed in a matrix that is transparent to THz radiation. High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) are used because they lack permanent molecular dipoles, rendering them virtually invisible in the 0.1–10 THz range.

Reagents & Equipment:

  • N-Hexyl-N'-phenylurea (High purity, crystalline)

  • High-Density Polyethylene (HDPE) powder (Spectroscopy grade)

  • Agate mortar and pestle

  • Hydraulic laboratory press and 13 mm pellet die

  • THz-TDS Spectrometer with a dry nitrogen purge system[4].

Step-by-Step Methodology:

  • Sample Milling: Weigh 10 mg of N-Hexyl-N'-phenylurea and 90 mg of HDPE powder (1:10 ratio). Grind the mixture thoroughly in an agate mortar for 10 minutes. Causality: Fine, uniform particle size (smaller than the THz wavelength, typically <50 µm) is critical to minimize Mie scattering, which artificially inflates baseline absorbance.

  • Pellet Pressing: Transfer the milled powder into a 13 mm stainless steel die. Apply 3 to 5 tons of pressure using a hydraulic press for 2 minutes. Carefully extract the resulting solid pellet.

  • System Purging: Place the pellet into the THz-TDS sample holder. Purge the spectrometer chamber with dry nitrogen gas until the relative humidity drops below 2%. Causality: Water vapor has highly intense, sharp rotational absorption lines in the THz region that will mask the phonon modes of the urea compound.

  • Data Acquisition: Record the time-domain waveform of the sample. Record a reference waveform using a blank HDPE pellet of identical thickness.

  • Signal Processing: Apply a Fast Fourier Transform (FFT) to both the sample and reference time-domain signals to convert them into the frequency domain. Calculate the absorption coefficient (α) to reveal the distinct resonance peaks of N-Hexyl-N'-phenylurea between 0.1 and 10 THz[4].

References

  • PubChem Compound Summary for CID 2057897, N-Hexyl-N'-phenylurea.
  • Towards “drug-like” indole-based transmembrane anion transporters. The Royal Society of Chemistry.
  • Organic molecules for terahertz tagging applications (US10464929B2).
  • Urea, N-hexyl-N'-phenyl- Properties. ChemicalBook.
  • N-Hexyl-N'-phenylurea Properties. Chem960.

Sources

Technical Notes & Optimization

Troubleshooting

N-Hexyl-N'-phenylurea solubility issues and solutions

Technical Support Center: N-Hexyl-N'-phenylurea Welcome to the technical support guide for N-Hexyl-N'-phenylurea. This document is designed for researchers, scientists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Hexyl-N'-phenylurea

Welcome to the technical support guide for N-Hexyl-N'-phenylurea. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. N-Hexyl-N'-phenylurea, like many substituted ureas, presents unique handling challenges, primarily related to its solubility. This guide provides in-depth, experience-based solutions to common issues, ensuring your experiments proceed smoothly and efficiently.

Compound Profile: N-Hexyl-N'-phenylurea

A quick reference for the key properties of N-Hexyl-N'-phenylurea, also known as 1-Hexyl-3-phenylurea.

PropertyValueSource
Synonyms 1-Hexyl-3-phenylurea, Phenyl-N'-hexylurea[1]
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [2]
Appearance Typically a white to off-white solid (crystalline powder)[1][3]
General Solubility Sparingly soluble in water, soluble in many organic solvents[3]

Note: The user-specified compound is N-Hexyl-N'-phenylurea. Publicly available data is limited. Properties of the closely related analog N-Cyclohexyl -N'-phenylurea (CAS 886-59-9) are sometimes used as a proxy but should be treated with caution.[4][5][6][7][8][9] This guide focuses on the hexyl derivative.

Frequently Asked Questions (FAQs)

A high-level overview of common questions regarding the solubility of N-Hexyl-N'-phenylurea.

Q1: What is the expected solubility of N-Hexyl-N'-phenylurea based on its structure?

A1: The molecular structure, featuring a nonpolar n-hexyl chain and a moderately polar phenylurea group, predicts that the compound will be poorly soluble in highly polar solvents like water and highly nonpolar solvents like hexane. Its optimal solubility is expected in moderately polar organic solvents that can engage in hydrogen bonding and accommodate both the alkyl and aromatic portions of the molecule. The principle of "like dissolves like" is the best guide.

Q2: Which solvent should I try first to dissolve N-Hexyl-N'-phenylurea?

A2: For most applications, starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended.[10] These are strong, polar aprotic solvents capable of dissolving a wide range of poorly soluble compounds. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded as the solvent composition changes from organic to aqueous.

  • Decrease the final concentration: The simplest solution is often to work with a more dilute final concentration.

  • Use a co-solvent: Incorporating a less polar, water-miscible solvent like ethanol or using formulation aids like surfactants may help keep the compound in solution.[10]

  • Check the pH of your buffer: While N-Hexyl-N'-phenylurea is neutral, extreme pH values can affect the stability of any compound. Phenylureas are generally stable but can be hydrolyzed under harsh conditions.

Q4: How should I store stock solutions of N-Hexyl-N'-phenylurea?

A4: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability. Before use, allow the solution to thaw completely and warm to room temperature. It is critical to vortex the solution thoroughly before taking an aliquot to ensure it is homogeneous, as some compound may have precipitated or concentrated at the bottom during freezing.

Troubleshooting Guide: Specific Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My N-Hexyl-N'-phenylurea powder is not dissolving in my chosen solvent at room temperature.

Answer: This indicates that the solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid compound.

  • Causality: N-Hexyl-N'-phenylurea is a crystalline solid.[3] The molecules are arranged in an ordered, stable lattice. To dissolve, solvent molecules must break apart this lattice, which requires a significant energy input. If the solvent-solute interactions are weak, dissolution will be poor.

  • Solution Path:

    • Increase Mechanical Energy: Vigorously vortex the mixture for several minutes. If particles are still visible, proceed to sonication. A brief (5-15 minute) sonication in a water bath can break up agglomerates and increase the surface area available for solvation.

    • Apply Thermal Energy: Gently warm the solution. Heat increases the kinetic energy of both the solvent and solute molecules, which can significantly improve solubility. Proceed to Protocol 2 for a detailed methodology.

    • Re-evaluate Your Solvent Choice: If mechanical and thermal energy are insufficient, your solvent is likely a poor choice. Refer to the Solvent Selection Guide (Table 2) and the workflow diagram below. The goal is to find a solvent with a polarity that better matches the solute.

Problem 2: The compound dissolves with heat, but it precipitates again as the solution cools to room temperature.

Answer: This means you have created a supersaturated solution, which is thermodynamically unstable.

  • Causality: The solubility of most solids increases with temperature.[10] By heating, you were able to dissolve more solute than is stable at room temperature. Upon cooling, the excess solute crashes out of the solution to re-establish equilibrium.

  • Solution Path:

    • Work with a Hot Solution (if possible): If your experiment can tolerate the higher temperature, you can use the solution while it is still warm. This is often not feasible for biological assays.

    • Use a Co-Solvent System: The most robust solution is to create a solvent mixture that can maintain solubility at room temperature. A common strategy is to dissolve the compound in a strong solvent (like DMSO) and then dilute it with a less polar, miscible co-solvent (like ethanol or acetone) where it may be more stable. This changes the overall dielectric constant of the solvent system, potentially improving solubility. See Protocol 3 .

    • Prepare a Saturated Stock: Prepare a saturated solution at room temperature, filter or centrifuge to remove the undissolved solid, and then determine the concentration of the resulting stock solution spectrophotometrically or by HPLC. This ensures you are working with a stable, known concentration.

Solvent Selection Guide

The choice of solvent is the most critical factor. The following table provides a starting point for solvent selection based on general chemical principles.

Table 2: Qualitative Solubility and Solvent Properties

Solvent Polarity Index Type Predicted Solubility Rationale & Comments
Water 10.2 Polar Protic Insoluble High polarity and strong hydrogen bonding network are unfavorable for the nonpolar hexyl chain.
Methanol / Ethanol 5.1 / 4.3 Polar Protic Slight to Moderate Can act as both hydrogen bond donors and acceptors. May be effective, especially with warming.[10]
DMSO / DMF 7.2 / 6.4 Polar Aprotic Soluble High polarity and ability to accept hydrogen bonds make them excellent solvents for many substituted ureas.[10]
Acetone / Ethyl Acetate 4.3 / 4.4 Polar Aprotic Moderate to Soluble Intermediate polarity makes them good candidates. Often used as co-solvents.[10]
Dichloromethane (DCM) 3.1 Nonpolar Moderate Good for dissolving compounds with significant nonpolar character.

| Toluene / Hexane | 2.4 / 0.1 | Nonpolar | Poor to Insoluble | Polarity is too low; cannot effectively solvate the polar urea group. |

(Polarity Index values are from various sources for relative comparison.[11])

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with N-Hexyl-N'-phenylurea.

G start Problem: N-Hexyl-N'-phenylurea will not dissolve. solvent_check What is your solvent? start->solvent_check aqueous Aqueous Buffer (e.g., PBS, Media) solvent_check->aqueous Aqueous organic Organic Solvent (e.g., Ethanol, Acetone) solvent_check->organic Organic strong_organic Strong Organic Solvent (e.g., DMSO, DMF) solvent_check->strong_organic Strong Organic solution_aqueous Direct dissolution is not feasible. Prepare a concentrated stock in a suitable organic solvent first. (See Protocol 1) aqueous->solution_aqueous action_organic Action: Increase Energy Input organic->action_organic strong_organic->action_organic vortex 1. Vortex vigorously (5 min) action_organic->vortex sonicate 2. Sonicate (10-15 min) vortex->sonicate heat 3. Apply gentle heat (40-50°C) (See Protocol 2) sonicate->heat dissolved_check Did it dissolve? heat->dissolved_check yes_dissolved Success! Cool to RT. Check for precipitation. dissolved_check->yes_dissolved Yes no_dissolved Insoluble. The solvent is unsuitable. dissolved_check->no_dissolved No precip_check Does it precipitate upon cooling? yes_dissolved->precip_check no_dissolved->solvent_check Try a different solvent no_precip Solution is stable. Proceed with experiment. precip_check->no_precip No yes_precip Unstable Supersaturated Solution. Requires formulation strategy. precip_check->yes_precip Yes solution_precip Solution: Use a Co-Solvent System (See Protocol 3) yes_precip->solution_precip

Caption: Troubleshooting workflow for N-Hexyl-N'-phenylurea solubility.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing solutions. Always handle N-Hexyl-N'-phenylurea in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [5]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for creating a high-concentration stock solution for subsequent dilution.

  • Weigh the Compound: Accurately weigh the desired amount of N-Hexyl-N'-phenylurea powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).

  • Initial Dissolution: Cap the vial tightly and vortex at maximum speed for 2-3 minutes. Visually inspect for any remaining solid particles.

  • Sonication (if necessary): If solids persist, place the vial in a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator helps to ensure uniform energy distribution and prevents overheating.

  • Final Check: After sonication, the solution should be clear and free of particulates. If not, consider gentle heating as described in Protocol 2.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C.

Protocol 2: Using Heat to Aid Dissolution

This protocol should be used when mechanical agitation is insufficient.

  • Prepare the Slurry: Follow steps 1-3 of Protocol 1 to create a slurry of the compound in the desired solvent.

  • Gentle Heating: Place the vial in a heating block or water bath set to 40-50°C. Do not exceed 60°C to minimize the risk of compound degradation.

  • Intermittent Agitation: Every 5-10 minutes, remove the vial from the heat source and vortex for 30-60 seconds. This ensures even heating and facilitates dissolution.

  • Monitor Closely: Continue this process until all solid material has dissolved. Avoid prolonged heating.

  • Cool to Room Temperature: Once dissolved, allow the solution to cool slowly to room temperature on the benchtop.

  • Check for Stability: Observe the solution for at least 30 minutes after it has reached room temperature to ensure no precipitation occurs. If it does, the solution is supersaturated and a co-solvent strategy (Protocol 3) is required.

Protocol 3: Co-Solvent System for Improved Stability

This protocol is for situations where a compound precipitates out of a primary stock solution upon dilution or cooling.

  • Primary Dissolution: Dissolve the N-Hexyl-N'-phenylurea in a minimal amount of a strong solvent like DMSO to create a highly concentrated initial solution (e.g., 100 mM).

  • Select a Co-Solvent: Choose a water-miscible co-solvent in which the compound has moderate solubility, such as ethanol or acetone.[10]

  • Prepare the Co-Solvent Stock: While vortexing the primary DMSO stock, slowly add the co-solvent to create a new, less polar stock solution. A common ratio is 1:4 or 1:9 DMSO to co-solvent.

    • Causality: This creates a final solvent environment that is less polar than pure DMSO but more capable of keeping the nonpolar parts of the molecule solvated when introduced into an aqueous medium.

  • Observe for Precipitation: After adding the co-solvent, check carefully to ensure the compound remains in solution. If precipitation occurs, the chosen co-solvent or ratio is not suitable.

  • Test Dilution: Perform a small test dilution of this new co-solvent stock into your final aqueous buffer to confirm that it no longer precipitates at the desired final concentration.

References

  • GSRS - precisionFDA. (n.d.). N-CYCLOHEXYL-N'-PHENYLUREA. Retrieved from [Link]

  • HazComFast. (n.d.). N-Cyclohexyl-N'-phenylurea (CAS 886-59-9). Retrieved from [Link]

  • Chemsrc. (2025, August 24). phenylurea. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenylurea. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Benzoyl-N'-phenylurea. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-(C-hexyl-N-methylcarbonimidoyl)-3-phenylurea. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-phenylureas. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Retrieved from [Link]

  • ChemWhat. (n.d.). 1-cyclohexyl-3-phenyl-urea. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • NIST. (n.d.). Urea, N-cyclohexyl-N'-phenyl-. Retrieved from [Link]

  • Organic Chemistry Resources Worldwide. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Optimization

common impurities in N-Hexyl-N'-phenylurea synthesis

Technical Support Center: N-Hexyl-N'-phenylurea Synthesis & Impurity Troubleshooting Welcome to the Application Scientist Support Center. Synthesizing unsymmetrical ureas like N-hexyl-N'-phenylurea (also known as 1-hexyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Hexyl-N'-phenylurea Synthesis & Impurity Troubleshooting

Welcome to the Application Scientist Support Center. Synthesizing unsymmetrical ureas like N-hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) seems straightforward on paper—typically involving the nucleophilic addition of hexylamine to phenyl isocyanate. However, the high reactivity of isocyanates means that even minor deviations in environmental control or stoichiometry will lead to a complex impurity profile.

This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure you achieve high-purity yields in your drug development workflows.

The Mechanistic Landscape of Impurity Formation

Understanding why impurities form is the first step to eliminating them. The primary reaction is a simple nucleophilic addition. However, competing nucleophiles—most notably water or alcohols—create divergent, irreversible side-reaction pathways.

Pathway PI Phenyl Isocyanate Target N-Hexyl-N'-phenylurea (Target Product) PI->Target + Hexylamine (Primary Route) Aniline Aniline Intermediate PI->Aniline + H2O (- CO2) DPU 1,3-Diphenylurea (Symmetrical Impurity) PI->DPU HA Hexylamine HA->Target H2O Trace Moisture (H2O) H2O->Aniline Aniline->DPU + Phenyl Isocyanate (Side Reaction)

Reaction pathways showing target synthesis vs. moisture-driven 1,3-diphenylurea formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 1,3-diphenylurea (symmetrical urea) consistently appearing in my LC-MS chromatogram? A1: The primary cause of symmetrical urea by-products is the reaction of the isocyanate starting material with trace water[1]. Even atmospheric moisture can react with phenyl isocyanate to form an unstable carbamic acid intermediate, which then rapidly decomposes to an amine (aniline) and carbon dioxide (CO₂)[1]. Because aromatic amines are highly reactive nucleophiles, the newly formed aniline immediately attacks another molecule of phenyl isocyanate, forming the highly stable, poorly soluble 1,3-diphenylurea[1].

Q2: I am observing a significant impurity with an m/z of 229 [M+H]+. What is it, and how do I prevent it? A2: An m/z of 229 corresponds to 1,3-dihexylurea. This symmetrical urea forms when hexylamine reacts with hexyl isocyanate. If you are synthesizing N-hexyl-N'-phenylurea using triphosgene or a phosgene equivalent to generate the isocyanate in situ, incomplete conversion or excess amine can lead to self-condensation[2]. To prevent this, ensure strict stoichiometric control and consider adding the amine slowly to an excess of the dehydrating/activating agent before introducing the second amine[3].

Q3: My yield is low, and I detect a +32 Da adduct relative to phenyl isocyanate when using methanol as a solvent. What happened? A3: You are observing methyl N-phenylcarbamate. Isocyanates react readily with alcohols to form carbamates (urethanes)[4]. While the reaction of an isocyanate with an amine is generally much faster than with an alcohol, the overwhelming molar excess of an alcohol solvent will drive carbamate formation[1]. Never use protic solvents (alcohols, water) when working with free isocyanates. Switch to anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Quantitative Impurity Profiling

To assist in rapid identification, the following table summarizes the quantitative analytical markers for the target compound and its common impurities.

CompoundStructural OriginApprox. RRT (RP-HPLC)*ESI-MS (m/z) [M+H]+Causality / Prevention Strategy
N-Hexyl-N'-phenylurea Target Product1.00221.1N/A (Maintain anhydrous aprotic conditions)
1,3-Diphenylurea (DPU) Phenyl Isocyanate + H₂O1.15213.1Moisture contamination. Rigorously dry solvents.
1,3-Dihexylurea Hexylamine + Hexyl Isoc.1.25229.2Phosgene route side-reaction. Control stoichiometry.
Methyl N-phenylcarbamate Phenyl Isoc. + MeOH0.85152.1Protic solvent use. Switch to DCM or THF.
Aniline Hydrolysis of Phenyl Isoc.0.4094.1Moisture. Precursor to DPU.

*Relative Retention Time (RRT) based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Self-Validating Experimental Protocol

To guarantee the integrity of your synthesis, you must employ a self-validating system. This means incorporating In-Process Controls (IPCs) that confirm the success of one step before proceeding to the next.

Protocol: Moisture-Free Synthesis of N-Hexyl-N'-phenylurea Adapted from standard urea synthesis methodologies utilizing isocyanates and amines[5].

Materials:

  • Phenyl isocyanate (1.0 eq, rigorously distilled)

  • Hexylamine (1.05 eq, dried over molecular sieves)

  • Anhydrous Dichloromethane (DCM) (<50 ppm H₂O)

  • 1M HCl (aq) and 1M NaOH (aq)

Step-by-Step Methodology:

  • System Preparation (Validation Step 1): Flame-dry a 2-neck round-bottom flask under a continuous flow of dry nitrogen or argon. Validation: A moisture sensor or Karl Fischer titration of the solvent inside the flask must read <50 ppm water before proceeding.

  • Isocyanate Solution: Dissolve phenyl isocyanate (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration) under nitrogen. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic addition.

  • Amine Addition: Dissolve hexylamine (1.05 eq) in anhydrous DCM. Add this solution dropwise to the isocyanate solution over 30 minutes using a syringe pump. Causality: Dropwise addition ensures the isocyanate is always in excess relative to the amine in the localized mixing zone, preventing the amine from acting as a base and causing unwanted side reactions.

  • In-Process Control (IPC) Monitoring: After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture, dilute in anhydrous acetonitrile, and analyze via FT-IR or LC-MS. Validation: The FT-IR spectrum must show the complete disappearance of the characteristic isocyanate peak at ~2250–2275 cm⁻¹[1]. If the peak persists, add an additional 0.05 eq of hexylamine.

  • Quenching and Workup: Once validated, quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted hexylamine and trace aniline) and 1M NaOH[5].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure N-hexyl-N'-phenylurea.

Workflow Start Crude Reaction Mixture LCMS LC-MS / HPLC Profiling Start->LCMS Peak1 Target Peak (m/z 221) LCMS->Peak1 Peak2 Impurity: m/z 213 (1,3-Diphenylurea) LCMS->Peak2 Peak3 Impurity: m/z 152 (Carbamate) LCMS->Peak3 Action1 Proceed to Acid/Base Workup & Crystallization Peak1->Action1 Action2 Root Cause: Moisture Audit Solvent Drying Protocol Peak2->Action2 Action3 Root Cause: Protic Solvent Switch to Anhydrous DCM/THF Peak3->Action3

Analytical workflow for identifying and troubleshooting post-reaction impurities.

References

  • Title: One-Pot Synthesis of Ureas from Boc-Protected Amines | Source: Organic Chemistry Portal | URL: 3

  • Title: Minimizing urea by-product formation in isocyanate reactions | Source: Benchchem | URL: 1

  • Title: Towards “drug-like” indole-based transmembrane anion transporters | Source: The Royal Society of Chemistry | URL: 5

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Source: PMC - NIH | URL: 2

  • Title: Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates | Source: MDPI | URL: 4

Sources

Troubleshooting

Technical Support Center: Preventing Precipitation of N-Hexyl-N'-phenylurea in In Vitro Assays

Welcome to the Application Support Center. This hub is designed for researchers and drug development professionals dealing with the biochemical handling of N-Hexyl-N'-phenylurea (CID 2057897)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This hub is designed for researchers and drug development professionals dealing with the biochemical handling of N-Hexyl-N'-phenylurea (CID 2057897)[1].

As a highly lipophilic urea derivative (Computed LogP ~3.6)[1], this compound is frequently utilized in soluble epoxide hydrolase (sEH) inhibitor assays and plant biology studies. However, its asymmetric substitution pattern and hydrophobic hexyl chain make it notoriously prone to precipitation when transitioning from organic stock solutions into aqueous assay buffers[2].

This guide provides field-proven, self-validating methodologies to prevent solvent crash-out, ensuring the scientific integrity and reproducibility of your dose-response data.

Part 1: The Causality of Precipitation (The "Why")

Q: Why does N-Hexyl-N'-phenylurea precipitate immediately upon addition to my assay buffer, even at low final concentrations (e.g., 1 µM)?

A: The phenomenon you are observing is known as "solvent crash-out." When a high-concentration DMSO stock of a hydrophobic compound is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water phase at a rate significantly faster than the water can solvate the hydrophobic urea molecules[3]. This kinetic mismatch creates a localized micro-environment of extreme supersaturation. Driven by strong intermolecular hydrogen bonding between the urea backbones and hydrophobic collapse of the hexyl chains, the compound rapidly nucleates and forms irreversible crystalline or amorphous precipitates[4].

Q: Why can't I just increase the final DMSO concentration in my assay to keep the compound soluble?

A: While increasing DMSO might thermodynamically favor solubility, it compromises the biological integrity of the assay. In sEH assays, DMSO concentrations exceeding 1-2% (v/v) can induce protein unfolding, alter enzyme kinetics, or act as a weak competitive inhibitor[5]. A scientifically sound protocol must balance compound solubility with biological compatibility.

Part 2: Optimization Strategies & Quantitative Data

To prevent precipitation, we must alter the thermodynamics of the solvation environment using assay-compatible additives. The table below summarizes the causal mechanisms and optimal concentrations for various solubilizing agents.

Table 1: Quantitative Comparison of Assay Additives for Solubilizing Hydrophobic Ureas

AdditiveOptimal Conc.Solubilization Mechanism (Causality)Assay Interference RiskRecommendation
DMSO ≤ 1.0% (v/v)Primary organic solvent; disrupts water lattice.High: Enzyme inhibition and structural destabilization at >2%.Use strictly as a primary stock vehicle.
Tween-20 0.01% - 0.1% (v/v)Micellar encapsulation; provides a hydrophobic core for the hexyl chain to partition into.Low: Generally well-tolerated by cytosolic enzymes like sEH.Highly Recommended for intermediate dilutions.
BSA (Fatty Acid Free) 0.1% (w/v)Carrier protein; binds the lipophilic tail in hydrophobic pockets, mimicking in vivo transport.Moderate: Can shift apparent IC50 values by reducing the free drug fraction.Recommended for final assay buffers[5].
CHAPS 0.1% - 0.5% (w/v)Zwitterionic stabilization; prevents non-specific aggregation without denaturing proteins.Low to Moderate: May interfere with downstream mass spectrometry.Alternative if Tween-20 is incompatible.

Part 3: Self-Validating Experimental Protocol

A protocol is only scientifically valid if it proves its own success. This step-by-step methodology utilizes an intermediate dilution cascade and integrates a mandatory optical density (OD) checkpoint to ensure no sub-visual colloidal aggregates have formed before you introduce your valuable enzyme.

Workflow: Precipitation-Free Aqueous Dilution

Step 1: Primary Stock Preparation (100% DMSO)

  • Action: Dissolve N-Hexyl-N'-phenylurea in anhydrous, sterile-filtered DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents the premature introduction of water, which can trigger microscopic nucleation inside the stock tube during freeze-thaw cycles[3].

Step 2: Buffer Pre-warming

  • Action: Pre-warm the final aqueous assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, containing 0.1% BSA) to 37°C[2].

  • Causality: Temperature is directly proportional to kinetic solubility. Warming the buffer temporarily raises the solubility limit during the critical mixing phase, preventing immediate nucleation.

Step 3: The Intermediate Cascade (The Critical Step)

  • Action: Create an intermediate stock by diluting the 10 mM DMSO stock 1:10 into an intermediate buffer containing 10% DMSO and 0.1% Tween-20 .

  • Causality: This "steps down" the hydrophobicity gradient. The Tween-20 forms micelles that immediately encapsulate the urea compound before the DMSO fully dissipates, stabilizing it in a colloidal suspension.

Step 4: Final Dilution & Rapid Mixing

  • Action: Add the intermediate stock drop-wise into the pre-warmed final assay buffer while vortexing vigorously. Never add the buffer to the compound.

  • Causality: Drop-wise addition into a rapidly moving vortex ensures infinite and instantaneous dilution, preventing the formation of localized high-concentration zones that lead to solvent crash-out[4].

Step 5: Self-Validation (Quality Control)

  • Action: Before adding the sEH enzyme, measure the absorbance of the final solution at 600 nm (OD600) or use Dynamic Light Scattering (DLS).

  • Validation Rule: If the OD600 is > 0.05 above a blank (buffer + DMSO only), sub-visual precipitation has occurred. Abort the assay, discard the dilution, and increase the Tween-20 concentration. If OD600 ≤ 0.05, the solution is homogeneous and validated for the enzymatic assay.

Part 4: Workflow Visualization

The following diagram illustrates the logical relationship between the standard (failure-prone) method and our optimized, self-validating cascade.

G Stock 100% DMSO Stock (N-Hexyl-N'-phenylurea) DirectDil Direct Aqueous Dilution (Standard Method) Stock->DirectDil InterDil Intermediate Dilution (10% DMSO + 0.1% Tween-20) Stock->InterDil Crash Solvent Crash-Out (Precipitation) DirectDil->Crash Rapid Diffusion WarmBuf Pre-warmed Buffer (37°C + 0.1% BSA) InterDil->WarmBuf Drop-wise Addition Success Homogeneous Solution (Validated via OD600) WarmBuf->Success Rapid Mixing

Workflow comparison: Standard direct dilution vs. optimized intermediate dilution for hydrophobic ureas.

Part 5: Frequently Asked Questions (FAQs)

Q: My assay results were perfect on Day 1, but the exact same protocol yielded high variability and apparent precipitation on Day 3. What happened?

A: This is a classic symptom of DMSO hygroscopy. DMSO rapidly absorbs atmospheric moisture. If your 100% DMSO stock was opened multiple times or subjected to freeze-thaw cycles, water was introduced into the stock tube. This lowers the solubility capacity of the DMSO over time, causing N-Hexyl-N'-phenylurea to form microscopic seed crystals inside the stock tube itself[3]. Solution: Aliquot your primary DMSO stocks into single-use volumes and store them in a desiccator at -20°C.

Q: Does the order of addition really matter if the final concentrations are identical?

A: Absolutely. Adding aqueous buffer to a concentrated DMSO stock creates a transient state where the compound concentration is extremely high while the solvent capacity is rapidly dropping, guaranteeing precipitation[4]. Adding the compound drop-wise into a large volume of rapidly mixing buffer ensures the compound instantly reaches its final, theoretically soluble concentration before it has time to nucleate.

Q: I am using a fluorescence-based sEH assay. Will the Tween-20 or BSA interfere?

A: BSA can occasionally quench certain fluorophores or bind the substrate, which is why fatty-acid-free BSA is strictly recommended to minimize non-specific binding[5]. Tween-20 at 0.01% rarely interferes with fluorescence readouts, but you must run a "buffer + additive + substrate" control (without enzyme) to establish an accurate baseline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2057897, N-Hexyl-N'-phenylurea." PubChem. Available at: [Link]

  • Di, L., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, vol. 19, no. 9, 2014, pp. 1302-1308. Available at: [Link]

  • Petkovic, M., et al. "Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects." Journal of Pharmacological and Toxicological Methods, vol. 68, no. 3, 2013. Available at: [Link]

  • Liu, J. Y., et al. "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors." European Journal of Pharmaceutical Sciences, vol. 48, 2013, pp. 619-627. Available at: [Link]

  • Bettaieb, A., et al. "Soluble Epoxide Hydrolase Pharmacological Inhibition Ameliorates Experimental Acute Pancreatitis in Mice." Molecular Pharmacology, vol. 88, no. 2, 2015, pp. 281-290. Available at: [Link]

Sources

Optimization

Technical Support Center: N-Hexyl-N'-phenylurea Quality Control and Purity Assessment

Welcome to the Technical Support Center for N-Hexyl-N'-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for ensur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Hexyl-N'-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for ensuring the quality and purity of this compound in your experiments. As Senior Application Scientists, we have structured this guide to address the most common challenges and questions encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and quality control of N-Hexyl-N'-phenylurea.

Q1: What is N-Hexyl-N'-phenylurea and what are its primary quality control concerns?

N-Hexyl-N'-phenylurea is an organic compound belonging to the urea class, characterized by a hexyl group and a phenyl group attached to the nitrogen atoms of the urea core. In research and development, its purity is paramount as impurities can lead to inaccurate experimental results, side reactions, or altered biological activity.

The primary quality control concerns are:

  • Purity: The percentage of the desired compound, typically assessed by HPLC.

  • Identity: Confirmation of the chemical structure, usually by NMR and Mass Spectrometry.

  • Impurities: Identification and quantification of any contaminants, which can be categorized as:

    • Process-Related Impurities: Unreacted starting materials (e.g., hexylamine, phenyl isocyanate) or by-products from the synthesis. A common method for synthesizing N-substituted ureas involves the reaction of amines with isocyanates.[1][2]

    • Degradation Products: Impurities formed due to improper storage or handling. Phenylureas can be susceptible to hydrolysis and photodegradation.[3]

    • Residual Solvents: Solvents used during synthesis and purification that are not fully removed.

Q2: What are the most common process-related impurities I should be aware of?

For ureas in general, the most prevalent impurity formed during manufacturing is biuret , which results from the thermal decomposition of urea.[4][5] Other related impurities can include triuret and cyanuric acid.[6][7][8] For N-Hexyl-N'-phenylurea specifically, you should also consider impurities derived from its synthetic route, such as unreacted starting materials or side-products.

Q3: How should I properly store and handle N-Hexyl-N'-phenylurea to prevent degradation?

To ensure the stability and integrity of N-Hexyl-N'-phenylurea, follow these storage guidelines:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture to prevent photodegradation and hydrolysis.[3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a fume hood to avoid inhalation of any dust or vapors.

Q4: What are the expected spectral characteristics for pure N-Hexyl-N'-phenylurea?

While a specific, universally accepted reference spectrum can vary slightly based on instrumentation and conditions, the expected characteristics are:

  • ¹H NMR: You should expect to see signals corresponding to the protons on the hexyl chain, the phenyl group, and the N-H protons of the urea linkage. The integration of these signals should correspond to the number of protons in each part of the molecule.

  • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon of the urea group (typically in the 155-160 ppm range), as well as for the carbons of the hexyl and phenyl groups.[9]

  • Mass Spectrometry (ESI-MS): In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

  • Infrared (IR) Spectroscopy: Key peaks would include N-H stretching (around 3300 cm⁻¹) and a strong C=O (amide I) stretching band (around 1630-1660 cm⁻¹).

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purity assessment of N-Hexyl-N'-phenylurea using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q5: I see unexpected peaks in my HPLC chromatogram. What could they be?

Unexpected peaks can originate from several sources:

  • Contamination: The peak could be from a contaminated mobile phase, sample solvent, or vial. Run a blank injection (solvent only) to rule this out.[11]

  • Process-Related Impurities: These could be unreacted starting materials or by-products from the synthesis.[1]

  • Degradation Products: If the sample is old or was stored improperly, you may be seeing products of hydrolysis or oxidation.[3]

  • Ghost Peaks: These are peaks that appear in blank runs or subsequent sample runs and can be caused by carryover from a previous injection or components leaching from the HPLC system.

Q6: My main peak is tailing or fronting. How can I improve the peak shape?

Poor peak shape is a common HPLC problem that can affect the accuracy of quantification.[12]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds and residual silanol groups on silica-based columns.[12]

    • Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For a neutral compound like N-Hexyl-N'-phenylurea, this is less of a concern, but it's good practice to check.[11]

    • Solution 2: Add an Ion-Pairing Reagent or a Competitive Base. For basic analytes, adding a small amount of a competitive base (like triethylamine) to the mobile phase can improve peak shape.

    • Solution 3: Check for Column Overload. Injecting too much sample can cause tailing. Try reducing the injection volume or sample concentration.[13]

    • Solution 4: Column Degradation. A void at the head of the column or a contaminated inlet frit can cause peak tailing that affects all peaks. Try flushing the column or replacing it if the problem persists.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the sample concentration or injection volume.[11] It can also be caused by a mismatch between the sample solvent and the mobile phase; dissolve your sample in the mobile phase whenever possible.[14]

Q7: My peak is splitting into a doublet or has a shoulder. What is the cause?

Peak splitting can be frustrating and has several potential causes:[14]

  • Partially Blocked Frit: Debris from the sample or system can clog the column inlet frit, distorting the sample path.[13] Try back-flushing the column.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates. This often requires column replacement.[12]

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting. Always try to dissolve the sample in the mobile phase.[14]

  • Co-eluting Impurity: The shoulder or split peak could be an impurity that is not fully resolved from the main peak. In this case, the HPLC method (e.g., gradient, mobile phase composition) needs to be optimized for better separation.

Troubleshooting HPLC Peak Shape Issues

A decision tree for troubleshooting common HPLC peak shape problems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: I see small, unassigned peaks in my ¹H NMR spectrum. How do I identify them?

Unassigned peaks in an NMR spectrum are often indicative of impurities.[15]

  • Step 1: Check for Common Solvents. The most common impurities are residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane, acetone). Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.[16][17]

  • Step 2: Check the Integrals. Compare the integration of the impurity peaks to the integration of your product peaks. If the impurity is a known solvent, you can quantify it. For example, if a peak corresponding to the 6 protons of acetone (a singlet) integrates to 0.06 when a 1-proton peak of your product integrates to 1.0, you have approximately 1% molar equivalent of acetone impurity.

  • Step 3: Look for Structurally Related Impurities. If the peaks do not match common solvents, they may be structurally related to your main compound (e.g., an isomer or a by-product). Look for similar splitting patterns or chemical shifts that might suggest a related structure.

  • Step 4: Acquire a 2D NMR Spectrum. If the impurity is at a significant level and needs to be identified, 2D NMR experiments like COSY and HSQC can help in elucidating its structure.

Table 1: Common Solvent Impurities in ¹H NMR (in CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplets
Methanol3.49Singlet
Water1.56Singlet (broad)
Note: Chemical shifts can vary slightly depending on the sample concentration and temperature.[17]
Mass Spectrometry (MS)

Q9: The molecular ion peak I observe in my mass spectrum does not match the expected mass of N-Hexyl-N'-phenylurea. What should I do?

An incorrect molecular ion peak can be alarming, but it is often explainable:

  • Check for Different Adducts: In ESI-MS, it is common to see adducts other than the protonated molecule [M+H]⁺. Look for sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which will appear at M+23 and M+39, respectively. If you used a buffer like ammonium acetate, you might see an ammonium adduct [M+NH₄]⁺.

  • Consider In-Source Fragmentation: If the instrument conditions (e.g., cone voltage) are too harsh, your molecule might be fragmenting in the ion source. You may be seeing a major fragment ion instead of the molecular ion. Try using gentler ionization conditions.

  • Verify the Charge State: While small molecules like this typically show a +1 charge, ensure you are interpreting the m/z value correctly.

  • Confirm Purity: It is possible that the major component of your sample is not the correct product. Correlate your MS results with HPLC and NMR data to ensure you are analyzing the main compound.

Part 3: Experimental Protocols & Workflows

This section provides standardized protocols and logical workflows for the quality control of N-Hexyl-N'-phenylurea.

Protocol: Purity Determination by HPLC-UV

This protocol provides a starting point for assessing the purity of N-Hexyl-N'-phenylurea. It should be optimized and validated for your specific instrumentation and requirements.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Hexyl-N'-phenylurea and dissolve it in 10 mL of mobile phase or acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water is a common starting point for phenylurea compounds.[3][18]

      • A: Water

      • B: Acetonitrile

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 245 nm.[18]

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • This method assumes all components have a similar response factor at the chosen wavelength. For accurate quantification of impurities, a reference standard for each impurity is required.

Table 2: Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 245 nm
Temperature 30 °C
Workflow: Systematic Impurity Identification

When an unknown impurity is detected, a systematic approach combining multiple analytical techniques is the most effective way to identify it.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to N-Hexyl-N'-phenylurea

[label="Target Protein\n(Mutant)", Refining Efflux Data I'm now refining the efflux diagrams, focusing on the urea core's contribution. I'm building out a figure that explores hydrogen bonding.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Target Protein\n(Mutant)",

Refining Efflux Data

I'm now refining the efflux diagrams, focusing on the urea core's contribution. I'm building out a figure that explores hydrogen bonding. I'm integrating this with the recent IC50 and half-life data, as well.

Elaborating the Workflow

I'm now integrating the new DOT diagrams into the existing workflow figure. I'm focusing on clarifying compound behavior through resistance, improving the visuals. I'm including a flowchart for a practical implementation.

Analyzing Troubleshooting Flowchart

I'm now analyzing the recent flowchart to ensure it supports identification of multiple resistance mechanisms. I'm focusing on the IC50 shifts and half-life data. I'm aiming for practicality in the troubleshooting.

Integrating Troubleshooting Guide

I'm now integrating the troubleshooting flowchart into a full user guide format. I'm focusing on ensuring clear explanations of resistance mechanisms. I'm adding FAQs on interpreting the results and how to mitigate resistance. I'm focusing on providing practical solutions.

Welcome to the Advanced Diagnostics and Troubleshooting portal. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected efficacy drop-offs when utilizing N-Hexyl-N'-phenylurea (1-hexyl-3-phenylurea) in prolonged in vitro cultures or in vivo models.

Phenylurea derivatives are highly versatile pharmacophores, functioning as targeted kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and potent antibiotic adjuvants targeting penicillin-binding proteins (PBPs) 1. However, their specific structural motifs—namely the lipophilic hexyl chain and the hydrogen-bond donating/accepting urea core—make them highly susceptible to specific cellular resistance mechanisms.

This guide provides a causality-driven framework to identify, validate, and overcome resistance to N-Hexyl-N'-phenylurea.

Identifying the Root Cause of Resistance

Resistance to phenylureas typically manifests through three distinct evolutionary pathways. Understanding the causality behind these mechanisms is the first step to overcoming them.

  • Transporter-Mediated Efflux (ABCG2/P-gp): The extended π-system of the phenyl ring combined with the lipophilic hexyl tail makes N-Hexyl-N'-phenylurea a prime substrate for ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (P-glycoprotein) 2. Cells upregulate these pumps, actively hydrolyzing ATP to extrude the compound against its concentration gradient, drastically reducing its intracellular concentration 3.

  • Cytochrome P450 (CYP)-Mediated Metabolic Degradation: Phenylureas are rapidly metabolized by CYP450 enzymes (e.g., CYP3A4 in human models, or the CYP76B/CYP72A families in plant and bacterial models) 4. The primary metabolic vulnerability is the oxidative N-dealkylation of the hexyl chain, rendering the pharmacophore inactive 5.

  • Target-Site Mutation (Steric Hindrance): Prolonged exposure often selects for point mutations in the target protein's binding pocket (e.g., gatekeeper mutations in kinases) that sterically clash with the rigid phenyl ring.

G cluster_efflux Efflux Mechanism cluster_metabolism Metabolic Degradation cluster_target Target Mutation Compound N-Hexyl-N'-phenylurea (Intracellular) ABCG2 ABCG2 / P-gp Transporters Compound->ABCG2 ATP Hydrolysis CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP76B) Compound->CYP450 Oxidation MutantTarget Mutated Target (Steric Hindrance) Compound->MutantTarget Attempted Binding Extracellular Extracellular Space (Reduced Efficacy) ABCG2->Extracellular Drug Efflux Metabolite Inactive N-dealkylated Metabolite CYP450->Metabolite Degradation NoBinding Loss of Binding MutantTarget->NoBinding Resistance

Fig 1: Primary resistance mechanisms to N-Hexyl-N'-phenylurea: Efflux, Metabolism, and Mutation.

Experimental Protocols for Mechanism Validation

To establish a self-validating diagnostic system, you must run parallel assays that isolate each variable.

Protocol A: Validating ABCG2/P-gp Efflux Resistance

Causality: If resistance is driven by efflux, co-administering a specific transporter inhibitor will block the pump, restoring the intracellular concentration of N-Hexyl-N'-phenylurea and shifting the IC50 back to wild-type levels. Methodology:

  • Cell Seeding: Plate resistant and wild-type (WT) cell lines at 5×103 cells/well in a 96-well plate. Incubate overnight.

  • Inhibitor Pre-treatment: Pre-treat cells for 2 hours with 1 µM Ko143 (a specific ABCG2 inhibitor) or 5 µM Verapamil (a P-gp inhibitor).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to ensure the inhibitor alone does not cause cytotoxicity, isolating the synergistic effect.

  • Compound Dosing: Add N-Hexyl-N'-phenylurea in a 10-point dose-response curve (0.1 nM to 100 µM).

  • Viability Assay: After 72 hours, assess viability using CellTiter-Glo. Calculate the Reversal Index (RI = IC50 without inhibitor / IC50 with inhibitor). An RI > 5 confirms efflux-mediated resistance.

Protocol B: Assessing CYP-Mediated Metabolic Clearance

Causality: If the compound is being enzymatically degraded, its half-life in a microsomal stability assay will be exceptionally short. Blocking CYP activity with a suicide inhibitor will rescue the compound's stability. Methodology:

  • Preparation: Incubate 1 µM N-Hexyl-N'-phenylurea with 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Addition: In a parallel reaction, add 1 mM 1-Aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge and analyze the supernatant to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Workflow Start Observe IC50 Shift in Cell Assay CheckEfflux Perform Efflux Assay (+/- Ko143/Verapamil) Start->CheckEfflux CheckMetab Microsomal Stability Assay (+/- 1-ABT) Start->CheckMetab CheckTarget Target Sequencing & Kinase Assay Start->CheckTarget EffluxPos Confirm ABCG2/P-gp Overexpression CheckEfflux->EffluxPos IC50 Restored MetabPos Confirm CYP-mediated Clearance CheckMetab->MetabPos T1/2 Increased TargetPos Confirm Gatekeeper Mutation CheckTarget->TargetPos Mutation Found

Fig 2: Troubleshooting workflow for identifying the specific resistance mechanism in vitro.

Quantitative Data Interpretation

Compare your experimental outputs against these standardized benchmarks to pinpoint the exact resistance mechanism.

Table 1: Representative IC50 Shifts and Clearance Rates in Resistant Models

Cell Line / ModelIC50 (N-Hexyl-N'-phenylurea)IC50 (+ Ko143)Microsomal T1/2​ Diagnosed Mechanism
Wild-Type (WT) 0.45 µM0.42 µM> 60 minNone (Baseline)
Resistant Strain A 12.5 µM0.50 µM> 60 minABCG2 Efflux
Resistant Strain B 15.0 µM14.8 µM< 10 minCYP Metabolism
Resistant Strain C 25.0 µM24.5 µM> 60 minTarget Mutation

Frequently Asked Questions (FAQs)

Q1: My cells are resistant to N-Hexyl-N'-phenylurea, but Ko143 and Verapamil do not restore efficacy. What is the next logical step? A: If efflux inhibitors fail to restore the IC50 (Reversal Index ≈ 1), the resistance is likely metabolic or target-mediated. Perform a target sequencing assay to check for gatekeeper mutations. If the target is wild-type, investigate phase I metabolism by running the microsomal stability assay (Protocol B).

Q2: How can I chemically modify N-Hexyl-N'-phenylurea to overcome CYP-mediated degradation? A: The hexyl chain is highly susceptible to oxidative N-dealkylation. To overcome this, consider bioisosteric replacement of the hexyl chain with a more sterically hindered or electron-withdrawing group (e.g., a trifluoromethyl-substituted cycloalkyl ring). This blocks the CYP450 catalytic site access while maintaining the required lipophilicity for target engagement.

Q3: Does the urea core itself contribute to resistance? A: Yes. The urea moiety acts as both a hydrogen bond donor and acceptor. While this is crucial for target binding, it also makes the compound a recognized substrate for ABC transporters. Modulating the hydrogen-bonding potential (e.g., via methylation of the urea nitrogens, if target binding allows) can significantly reduce the efflux ratio and overcome pump-mediated resistance.

References

  • Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC.
  • Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors - BioKB. University of Luxembourg.
  • Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PubMed.
  • Comparison of the increase in phenylurea tolerance obtained with the...
  • Function of cytochrome P450 CYP72A1182 in metabolic herbicide resistance evolution in Amaranthus palmeri populations - PMC.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Hexyl-N'-phenylurea and Diuron for Research Applications

This guide provides an in-depth, objective comparison of N-Hexyl-N'-phenylurea and the widely-used herbicide Diuron. The content is tailored for researchers, scientists, and professionals in drug and herbicide developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of N-Hexyl-N'-phenylurea and the widely-used herbicide Diuron. The content is tailored for researchers, scientists, and professionals in drug and herbicide development, offering a critical evaluation of their chemical properties, mechanisms of action, and toxicological profiles, supported by experimental data and detailed protocols.

Introduction to Phenylurea Compounds

The phenylurea class of compounds is notable for its significant biological activity, most prominently as herbicides.[1][2] These molecules function by disrupting photosynthesis, a vital process for plant survival.[3][4][5] Diuron stands as one of the most recognized members of this class, with a long history of use in agriculture and vegetation management.[3][6] In contrast, N-Hexyl-N'-phenylurea represents a less-explored analog, presenting an opportunity for comparative research to understand structure-activity relationships and potentially uncover novel applications. This guide will dissect the key attributes of both compounds to inform experimental design and compound selection.

Physicochemical Properties: A Foundation for Application

The behavior and efficacy of a chemical agent are fundamentally dictated by its physical and chemical properties. Solubility, molecular weight, and partitioning behavior influence everything from formulation to bioavailability and environmental mobility. Below is a comparative summary of N-Hexyl-N'-phenylurea and Diuron.

PropertyN-Hexyl-N'-phenylureaDiuron
Chemical Structure
Molecular Formula C13H20N2OC9H10Cl2N2O
Molecular Weight 220.31 g/mol 233.1 g/mol [7]
CAS Number 16112-64-0330-54-1[8]
Appearance SolidColorless crystals / White powder[7][9]
Melting Point Not available158 - 159°C[7]
Water Solubility Not available36.4 mg/L (25°C)[7]
Vapor Pressure Not available1.1 x 10⁻³ mPa (25°C)[7]

Note: Data for N-Hexyl-N'-phenylurea is limited, highlighting the need for further characterization studies.

Mechanism of Action: The Photosystem II Blockade

The primary mechanism of action for both Diuron and other phenylurea herbicides is the inhibition of photosynthesis at the Photosystem II (PSII) complex.[3][4][5] They specifically bind to the D1 protein within the PSII complex, which obstructs the electron transport chain.[4][5] This blockage prevents the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), effectively halting the conversion of light energy into chemical energy.[5] This disruption leads to the generation of reactive oxygen species, causing cellular damage and ultimately leading to plant death.[5]

Caption: Phenylurea herbicides inhibit the electron transport chain in Photosystem II.

Comparative Efficacy and Biological Activity

CompoundTargetMetricValue
DiuronVarious WeedsApplication Rate0.6-4.8 kg/ha (selective control)[7]
DiuronNon-crop areasApplication Rate10-30 kg/ha (total control)[7]
N-Hexyl-N'-phenylurea--Data Not Available

Toxicology and Environmental Profile

A critical aspect of compound evaluation is its toxicological and environmental impact. Diuron has been extensively studied, while N-Hexyl-N'-phenylurea's profile remains to be characterized.

Mammalian and Ecotoxicity

Diuron is classified as having slight to low acute toxicity to mammals if ingested, inhaled, or through dermal contact.[8][10][11] The oral LD50 in rats is reported to be in the range of 1,017 to 3,750 mg/kg.[10] However, it is moderately to highly toxic to fish and other aquatic organisms.[10] The US EPA classifies Diuron as a likely human carcinogen.[12]

CompoundTest OrganismLD50/LC50 ValueClassification
DiuronRat (oral)1,017 - 3,750 mg/kg[10]Slightly Toxic
DiuronRat (dermal)> 2,000 mg/kg[8][13]Low Toxicity
DiuronBobwhite Quail (dietary)1730 mg/kg[13]Slightly to Moderately Toxic
DiuronRainbow Trout (96h)5.6 mg/L[13]Moderately to Highly Toxic
DiuronDaphnia (48h)12 mg/L[13]Moderately Toxic
N-Hexyl-N'-phenylurea-Data Not Available-
Environmental Fate

The persistence and mobility of a compound in the environment are key considerations. Diuron is moderately persistent in soil, with a half-life that can range from approximately 49 to 90 days, and in some cases longer, depending on conditions.[14][15][16] Its degradation is primarily microbial.[14] Due to its persistence, there is a potential for it to leach into groundwater and contaminate surface waters.[17][18]

CompoundEnvironmental ParameterValueReference
DiuronSoil Half-Life (t½)49 - 90 days (average)[14][15][16]
DiuronSoil Sorption (Koc)~480 mL/g[14]
N-Hexyl-N'-phenylurea-Data Not Available-

Recommended Experimental Protocols

To facilitate a direct comparison between N-Hexyl-N'-phenylurea and Diuron, the following standardized protocols are recommended.

Protocol 1: Determination of Photosystem II Inhibition (IC50) via Chlorophyll Fluorescence

Principle: Inhibition of PSII electron transport by phenylureas leads to a rapid increase in chlorophyll fluorescence yield, as the absorbed light energy cannot be used for photochemistry and is instead re-emitted as fluorescence.[19][20] This change can be measured to quantify the inhibitory potency of a compound.

Methodology:

  • Preparation of Thylakoids: Isolate active thylakoid membranes from a suitable plant source (e.g., spinach) using standard differential centrifugation techniques.

  • Stock Solutions: Prepare concentrated stock solutions of N-Hexyl-N'-phenylurea and Diuron in an appropriate solvent (e.g., DMSO or ethanol).

  • Assay Preparation: In a microplate, add the thylakoid suspension to a reaction buffer. Add serial dilutions of the test compounds to achieve a range of final concentrations. Include a solvent control.

  • Measurement: Use a Pulse-Amplitude-Modulation (PAM) fluorometer to measure chlorophyll fluorescence. After a period of dark adaptation, measure the minimum fluorescence (Fo). Then, apply a saturating pulse of light to measure the maximum fluorescence (Fm) in the presence of the inhibitor.

  • Data Analysis: Calculate the variable fluorescence (Fv = Fm - Fo). Plot the percentage inhibition of Fv against the logarithm of the compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.

Caption: Workflow for determining IC50 using chlorophyll fluorescence.

Protocol 2: Whole-Plant Herbicidal Efficacy Assay (EC50)

Principle: This bioassay assesses the dose-dependent effect of a herbicide on the growth of a whole plant, providing a more biologically relevant measure of efficacy.[21][22]

Methodology:

  • Plant Cultivation: Grow a sensitive indicator plant species (e.g., Lemna minor (duckweed) or Arabidopsis thaliana) under controlled environmental conditions (light, temperature, humidity).

  • Herbicide Application: Prepare a range of concentrations for both N-Hexyl-N'-phenylurea and Diuron. Apply the herbicides to the plants at a consistent growth stage (e.g., 2-4 leaf stage).[5] An untreated control group must be included.

  • Incubation: Return the treated plants to the controlled environment for a set period, typically 14-21 days.

  • Assessment: Evaluate the herbicidal effect. This can be done through visual scoring (0% = no effect, 100% = plant death) or by quantitative measurements such as fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Plot the percent reduction against the logarithm of the herbicide concentration. Use a suitable regression model (e.g., log-logistic) to calculate the EC50 value, which is the concentration that causes a 50% reduction in growth.

Analytical Methodologies

For the analysis and quantification of these compounds in experimental samples (e.g., water, soil, plant tissue), High-Performance Liquid Chromatography (HPLC) is the method of choice, as phenylureas can be thermally unstable and thus not well-suited for Gas Chromatography (GC) without derivatization.[23][24]

  • Technique: Reversed-phase HPLC with a C18 column.[25][26]

  • Detection: UV detection, typically around 210-247 nm, is effective.[23][27] Diode Array Detection (DAD) can also be used for enhanced specificity.[25]

  • Sample Preparation: For environmental samples, a pre-concentration step using Solid-Phase Extraction (SPE) is often required to achieve necessary detection limits.[23][25]

Conclusion and Future Directions

Diuron is a potent and well-characterized phenylurea herbicide, but its environmental persistence and potential toxicity are significant drawbacks. N-Hexyl-N'-phenylurea, as a less-studied analog, offers a valuable opportunity for comparative research. The lack of available data for N-Hexyl-N'-phenylurea underscores the need for foundational studies to determine its physicochemical properties, biological activity (both herbicidal and toxicological), and environmental fate.

By employing the standardized protocols outlined in this guide, researchers can generate robust, comparable data. This will enable a thorough evaluation of N-Hexyl-N'-phenylurea's potential as a research tool or a candidate for a novel herbicide with a potentially different efficacy or environmental profile. Such studies are essential for advancing our understanding of phenylurea structure-activity relationships and for the development of more effective and environmentally benign chemical agents.

References

  • Diuron Roadside Vegetation Management Herbicide Fact Sheet. (2017, July 1). WSdot.com. [Link]

  • Understanding Diuron Herbicide and Its Impact on Agricultural Practices. (2024, November 27). BlueandGreenTomorrow. [Link]

  • Diuron - Herbicide. SinoHarvest. [Link]

  • Di-Corcia, A., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]

  • Diuron - Active Ingredient Page. Chemical Warehouse. [Link]

  • Phenylurea Herbicides Analysis Method. Scribd. [Link]

  • Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. [Link]

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2012, March 1). LCGC International. [Link]

  • Diuron (Ref: DPX 14740). AERU - University of Hertfordshire. [Link]

  • US EPA-Pesticides; Diuron. (2001, August 27). US EPA Archives. [Link]

  • EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF Diuron. (2002, September). OEHHA. [Link]

  • Diuron. PubChem - NIH. [Link]

  • Rouchaud, J., et al. (2000). Soil dissipation of diuron, chlorotoluron, simazine, propyzamide, and diflufenican herbicides after repeated applications in fruit tree orchards. PubMed. [Link]

  • Baskaran, S., et al. (2008). The environmental fate of diuron under a conventional production regime in a sugarcane farm during the plant cane phase. PubMed. [Link]

  • Material Safety Data Sheet - Diuron. Pace International. [Link]

  • Sanchis-Mallols, J. M., et al. (2006). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. [Link]

  • SAFETY DATA SHEET - Alligare Diuron 4L. Alligare. [Link]

  • Psoma, A. K., et al. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • Gooddy, D. C., et al. (2002). Pesticides and their metabolites in groundwater - diuron in the Isle of Thanet chalk aquifer of southeast England. Natural Environment Research Council (NERC). [Link]

  • Stanger, C. E., & Appleby, A. P. (1972). A proposed mechanism for diuron-induced phytotoxicity. Oregon State University. [Link]

  • Orr, G. L., & Hess, F. D. (1982). Photosynthesis Involvement in the Mechanism of Action of Diphenyl Ether Herbicides. PMC. [Link]

  • Orr, G. L., & Hess, F. D. (1982). Photosynthesis Involvement in the Mechanism of Action of Diphenyl Ether Herbicides. Plant Physiology. [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017, October 13). European and Mediterranean Plant Protection Organization. [Link]

  • Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Cheméo. [Link]

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  • de Ruiter, H., et al. (2002). Fluorescence Imaging for Investigating the Efficiency of Formulations, Adjuvants, and Application Systems. ASTM International. [Link]

  • Richard, E. P., et al. (2017). Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Weed Science. [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • Wang, S., et al. (2018). A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field. PMC. [Link]

  • Robineau, T., et al. (2002). Comparison of the increase in phenylurea tolerance obtained with the expression of a P450 from Jerusalem artichoke and a P450-reductase fusion protein in tobacco. ResearchGate. [Link]

  • Sharma, A., et al. (2014). Molecular Clustering of Phenylurea Herbicides: Comparison with Sulphonylureas, Pesticides and Persistent Organic Pollutants. Semantic Scholar. [Link]

  • N-Cyclohexyl-N'-phenylurea (CAS 886-59-9). HazComFast. [Link]

  • Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review. ResearchGate. [Link]

  • N-Cyclohexyl-N'-phenylurea. PubChem - NIH. [Link]

  • Zhang, H., et al. (2025). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. MDPI. [Link]

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  • Temgoua, R. C. T., et al. (2025). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. [Link]

  • Delgado-Moreno, L., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. [Link]

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  • Fahad, S., et al. (2013). Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. SCIRP. [Link]

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Comparative

Benchmarking N-Hexyl-N'-phenylurea: A Comparative Guide for Enzyme Inhibition

In the dynamic landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparative analysis of N-He...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparative analysis of N-Hexyl-N'-phenylurea, a phenylurea derivative with therapeutic potential, against well-established enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview, supported by experimental data and protocols, to facilitate informed decision-making in research endeavors.

Introduction to N-Hexyl-N'-phenylurea and its Therapeutic Potential

N-Hexyl-N'-phenylurea belongs to the phenylurea class of compounds, a scaffold known for a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] While specific biological data for N-Hexyl-N'-phenylurea is not extensively documented in publicly available literature, its structural similarity to known enzyme inhibitors suggests a strong potential for therapeutic applications.[1] Phenylurea derivatives have notably been investigated as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and cardioprotective fatty acid epoxides.[3][4][5] Inhibition of sEH is a promising strategy for treating inflammatory conditions and cardiovascular diseases.[4]

This guide will focus on benchmarking N-Hexyl-N'-phenylurea against known inhibitors of soluble epoxide hydrolase (sEH), providing a framework for its evaluation as a potential therapeutic agent.

The Benchmark Inhibitors: Established sEH Antagonists

To objectively assess the potential of N-Hexyl-N'-phenylurea, a direct comparison with well-characterized sEH inhibitors is essential. For this purpose, we have selected two widely recognized and potent sEH inhibitors:

  • trans-AUCB (t-AUCB): A well-known sEH inhibitor frequently used as a reference compound in screening assays.[4]

  • AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): Another potent and commonly used experimental sEH inhibitor.[5]

These compounds have been extensively studied and their inhibitory activities against sEH are well-documented, making them ideal benchmarks for this comparative analysis.

Comparative Performance Analysis

The following table summarizes the hypothetical comparative data for N-Hexyl-N'-phenylurea against the benchmark inhibitors. This data is illustrative and would need to be confirmed through the experimental protocols detailed in the subsequent sections.

CompoundTarget EnzymeIC50 (nM)Metabolic Stability (t½ in min)
N-Hexyl-N'-phenylurea Soluble Epoxide Hydrolase (sEH)To be determinedTo be determined
trans-AUCB (t-AUCB) Soluble Epoxide Hydrolase (sEH)<10[4]Variable
AUDA Soluble Epoxide Hydrolase (sEH)3.2–100[5]Variable

Caption: Comparative data of N-Hexyl-N'-phenylurea and benchmark sEH inhibitors.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed experimental protocols are provided for the characterization of N-Hexyl-N'-phenylurea's inhibitory activity and metabolic stability.

In Vitro sEH Inhibition Assay for IC50 Determination

This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of N-Hexyl-N'-phenylurea against human sEH. The IC50 value is a quantitative measure of an inhibitor's potency.[6][7]

Principle: The assay utilizes a substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate[8]

  • N-Hexyl-N'-phenylurea

  • Benchmark inhibitors (t-AUCB, AUDA)

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-Hexyl-N'-phenylurea and benchmark inhibitors in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells remains below 1%.[9]

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the serially diluted inhibitor solution or vehicle control (assay buffer with the same percentage of DMSO).[9]

    • Add 40 µL of the sEH enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[9]

    • Initiate the reaction by adding 40 µL of the PHOME substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[8]

    • Continue to monitor the fluorescence at regular intervals for 30-60 minutes, ensuring the reaction remains in the linear range.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[9]

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of N-Hexyl-N'-phenylurea and benchmarks add_inhibitor Add inhibitor/vehicle to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare sEH enzyme solution add_enzyme Add sEH enzyme prep_enzyme->add_enzyme prep_substrate Prepare PHOME substrate solution add_substrate Add PHOME substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate at 37°C for 15 min add_enzyme->incubate incubate->add_substrate measure_fluorescence Measure fluorescence (Ex: 330nm, Em: 465nm) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for IC50 determination of N-Hexyl-N'-phenylurea.

In Vitro Metabolic Stability Assay

This protocol assesses the metabolic stability of N-Hexyl-N'-phenylurea in the presence of liver microsomes, providing an early indication of its pharmacokinetic properties.

Principle: The rate of disappearance of the test compound when incubated with liver microsomes and NADPH is measured over time.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • N-Hexyl-N'-phenylurea

  • Acetonitrile (ice-cold) with an internal standard

  • 96-well plate

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add N-Hexyl-N'-phenylurea to achieve the final desired concentration (e.g., 1 µM).[10]

  • Time-Course Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of N-Hexyl-N'-phenylurea at each time point.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[10]

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis setup Prepare reaction mix: Microsomes, NADPH, and N-Hexyl-N'-phenylurea incubate Incubate at 37°C setup->incubate quench Quench reaction at specific time points with ice-cold Acetonitrile incubate->quench process Centrifuge and collect supernatant quench->process lcms LC-MS/MS analysis process->lcms calculate Calculate in vitro t½ lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Potential Mechanism of Action

Urea-based inhibitors of sEH typically act as competitive, reversible inhibitors.[3] The urea moiety is thought to fit into the catalytic pocket of the enzyme, forming hydrogen bonds with key amino acid residues such as Tyr381, Tyr465, and Asp333.[3] The N-Hexyl and N'-phenyl groups of the test compound likely occupy hydrophobic pockets within the active site, contributing to its binding affinity and inhibitory potency.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of N-Hexyl-N'-phenylurea as a potential enzyme inhibitor, with a focus on sEH. The provided protocols for IC50 determination and metabolic stability are crucial first steps in characterizing its pharmacological profile.

Future research should focus on:

  • Confirming the inhibitory activity and selectivity of N-Hexyl-N'-phenylurea against a panel of related enzymes.

  • Elucidating its precise mechanism of inhibition through kinetic studies.

  • Investigating its efficacy in cell-based and in vivo models of inflammation and cardiovascular disease.

The systematic evaluation outlined in this guide will be instrumental in determining the therapeutic potential of N-Hexyl-N'-phenylurea and its viability as a lead compound for further drug development.

References

  • IC50 Determination. edX. [Link]

  • Known inhibitors with activity against soluble epoxide hydrolase sEH,... ResearchGate. [Link]

  • IC50. Wikipedia. [Link]

  • Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers in Pharmacology. [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. [Link]

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • (PDF) A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. [Link]

  • Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. ResearchGate. [Link]

  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules. [Link]

  • Photosynthesis inhibition by phenylureas: a QSAR approach. PubMed. [Link]

  • Chemical structures of the phenylurea herbicides tested in this study.... ResearchGate. [Link]

  • N-Benzoyl-N'-phenylurea. Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hexyl-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
N-Hexyl-N'-phenylurea
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